4-(Quinolin-4-yloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-quinolin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMHEXQDMAAWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863503-93-9 | |
| Record name | 4-(quinolin-4-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Strategic Role of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline in the Synthesis of Cabozantinib
Abstract
Cabozantinib is a potent multi-tyrosine kinase inhibitor (TKI) pivotal in the treatment of various malignancies, including medullary thyroid cancer and advanced renal cell carcinoma.[1] Its clinical success is underpinned by a molecular architecture that facilitates high-affinity binding to key oncogenic kinases such as MET, VEGFR2, and RET.[1] Central to the efficient and scalable synthesis of Cabozantinib is the key intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[2] This technical guide provides an in-depth analysis of this intermediate's strategic importance, detailing its synthesis, characterization, and subsequent conversion to Cabozantinib. We will explore the underlying chemical principles, compare synthetic methodologies, and provide field-proven protocols for researchers, chemists, and professionals in drug development.
Part 1: The Quinoline Ether Moiety: A Privileged Scaffold in Kinase Inhibition
The quinoline ring system is recognized in medicinal chemistry as a "privileged scaffold".[3][4] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity. In the context of oncology, quinoline derivatives have demonstrated significant inhibitory activity across a broad spectrum of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][5]
The 4-anilinoquinoline core, a prominent feature of many TKIs, owes its efficacy to its ability to mimic the adenine moiety of ATP, allowing it to competitively bind within the ATP-binding pocket of kinases. The quinoline ring itself often forms crucial hydrogen bonds and hydrophobic interactions with the hinge region of the kinase domain. The ether linkage at the 4-position provides a flexible yet stable connection to the aniline "headgroup," which can be further functionalized to achieve desired selectivity and pharmacokinetic properties. In Cabozantinib, this aniline nitrogen serves as the attachment point for the cyclopropane-1,1-dicarboxamide moiety, which extends into the solvent-exposed region, further enhancing binding and modulating the drug's activity profile.
Caption: Interaction of the quinoline ether scaffold within a kinase ATP-binding pocket.
Part 2: Synthesis of the Key Intermediate: 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
The construction of the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline intermediate is the cornerstone of the Cabozantinib synthesis. Its efficient preparation is critical for the overall economic viability of the drug's production.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of Cabozantinib reveals the primary building blocks. The final amide bond formation leads back to the key intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, and an activated cyclopropane carboxylic acid derivative. The key intermediate itself is disconnected via a carbon-oxygen bond, pointing to a nucleophilic aromatic substitution (SNAr) between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.
Caption: Retrosynthetic analysis of Cabozantinib.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and industrially applied method for synthesizing the key intermediate is the SNAr reaction.[6] This reaction involves the displacement of the chloride at the C4 position of the quinoline ring by the phenoxide of 4-aminophenol. The electron-withdrawing nature of the quinoline's nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack.
The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAC), in the presence of a strong base to deprotonate the hydroxyl group of 4-aminophenol.[7][8][9]
Caption: Generalized workflow for the SNAr synthesis of the key intermediate.
Comparative Analysis of SNAr Conditions:
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaH | DMSO | 100 | Not explicitly stated | [7] |
| t-BuOK | DMAC | Not explicitly stated | 87 | [8] |
| NaOH | DMSO | 120-125 | ~93 (based on starting material for subsequent steps) | [9] |
Expert Insights: The choice of base and solvent is critical for reaction efficiency and purity profile. Sodium hydride (NaH) is a powerful, non-nucleophilic base but requires careful handling due to its reactivity with water. Potassium tert-butoxide (t-BuOK) is a strong, hindered base that is highly effective in polar aprotic solvents.[8] Sodium hydroxide (NaOH) presents a more cost-effective and scalable option, though it may require higher temperatures to drive the reaction to completion.[9] The high temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex.
Detailed Experimental Protocol (SNAr)
The following protocol is a representative example adapted from published procedures.[8][9]
Materials:
-
4-Chloro-6,7-dimethoxyquinoline (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
Inert Atmosphere: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-aminophenol and DMAC.
-
Base Addition: Stir the mixture under a nitrogen atmosphere and cool to 0-5 °C in an ice bath. Add potassium tert-butoxide portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Formation of Phenoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Addition of Quinoline: Add 4-chloro-6,7-dimethoxyquinoline to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and slowly quench by adding water. This will precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts and residual solvent, and then with a cold non-polar solvent like isopropanol.[9]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and dimethylacetamide (DMA), to yield the final product with high purity.[10]
Alternative Synthetic Approaches: The Ullmann Condensation
While SNAr is the predominant method, the Ullmann condensation represents an alternative C-O bond-forming strategy.[11] This copper-catalyzed reaction couples an aryl halide with an alcohol.[11][12][13] In this context, it would involve the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol, catalyzed by a copper(I) source, often in the presence of a ligand.[14]
Causality Behind Method Choice: The SNAr reaction is generally preferred for this specific synthesis because the quinoline ring is sufficiently activated by the ring nitrogen, obviating the need for a transition metal catalyst. This simplifies the reaction setup, reduces costs associated with the catalyst and ligands, and avoids potential issues with metal contamination in the final product, which is a critical concern in pharmaceutical manufacturing.
Part 3: Final Conversion to Cabozantinib
The final step in the synthesis is the formation of an amide bond between the primary amine of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and the carboxylic acid of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid.[7]
Amidation Strategies
Two primary strategies are employed for this coupling:
-
Acid Chloride Method: The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][15] The resulting acid chloride is then reacted with the aniline intermediate. While effective, this method can generate impurities, such as oxalamide byproducts if oxalyl chloride is used, which can complicate purification and reduce the overall yield.[15]
-
Direct Coupling Method: This approach uses peptide coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and the aniline. Common reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[16][17] This method often proceeds under milder conditions and can offer a cleaner reaction profile, though the coupling reagents can be expensive.[15] A recent development involves a two-step continuous synthesis in a microreactor using EDCI/HOBt, achieving a high yield in a short time.[16]
Caption: Final amidation step to synthesize Cabozantinib.
Detailed Experimental Protocol (Direct Coupling)
This protocol is a representative example based on published patent literature.[17]
Materials:
-
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline hydrochloride (1.0 eq)
-
1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.05 eq)
-
EDC.HCl (1.5 eq)
-
DMAP (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Charge a reaction vessel with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride and dichloromethane under a nitrogen atmosphere.
-
Reagent Addition: Add 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid, DMAP, and EDC.HCl to the stirred suspension at room temperature (25-30 °C).
-
Reaction: Stir the mixture for 10-12 hours at room temperature. Monitor the reaction for completion by HPLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute HCl solution, a sodium bicarbonate solution, and finally with brine to remove unreacted starting materials and coupling byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Cabozantinib.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure Cabozantinib.[17]
Part 4: Conclusion
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline is not merely a precursor but a strategically vital intermediate in the synthesis of Cabozantinib. Its structure contains the essential quinoline ether pharmacophore, which is fundamental to the drug's mechanism of action. The robust and scalable SNAr reaction used for its synthesis is a testament to efficient process chemistry. Understanding the nuances of its synthesis and its subsequent conversion provides a critical framework for process optimization, impurity control, and the potential development of next-generation kinase inhibitors based on this privileged scaffold. The continuous evolution of synthetic methodologies, such as the adoption of flow chemistry, promises further improvements in the efficiency and sustainability of Cabozantinib production.
References
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(PDF) New Synthesis of Antitumor Drug Cabozantinib - ResearchGate.
-
US20240190825A1 - Process for preparation of cabozantinib - Google Patents.
-
A New Synthesis of Cabozantinib - Taylor & Francis.
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Cabozantinib synthesis - ChemicalBook.
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Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation - ACS Publications.
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Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
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Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
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Ullmann condensation - Wikipedia.
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Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - Semantic Scholar.
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
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Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
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4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | Cas no:190728-25-7 | Svaklifesciences.
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190728-25-7, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline Formula - ECHEMI.
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
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Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation - Benchchem.
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Ullmann Reaction - Organic Chemistry Portal.
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Safety Data Sheet (SDS) and toxicity profile for 4-(Quinolin-4-yloxy)aniline
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 4-(Quinolin-4-yloxy)aniline
A Note on Chemical Identity: The topic of this guide is this compound. However, the vast majority of publicly available safety and toxicological data pertains to a closely related derivative, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (CAS No. 190728-25-7). This compound is a known intermediate and impurity in the synthesis of the multi-kinase inhibitor drug, Cabozantinib.[1][2] Given the data availability and its relevance to the target audience of drug development professionals, this guide will focus on the dimethoxy-substituted compound. The toxicological principles and assessment frameworks discussed herein are, however, broadly applicable to the parent compound and similar derivatives.
Introduction
For researchers and scientists in the field of drug development, a thorough understanding of the safety and toxicity profile of any chemical intermediate is paramount. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline is a key building block in medicinal chemistry, notable for its role in the synthesis of targeted cancer therapies.[3] Its structure, combining a quinoline core with an aniline moiety, presents a complex toxicological profile that warrants careful examination.
This technical guide provides a comprehensive analysis of the available Safety Data Sheet (SDS) information and constructs a predictive toxicity profile based on a rigorous structure-activity relationship (SAR) assessment of its constituent chemical motifs. As direct toxicological data for this specific molecule is scarce, this document emphasizes a scientifically-grounded, predictive approach, and outlines the necessary experimental protocols to validate these predictions, thereby ensuring a robust framework for risk assessment and safe handling.
Section 1: Chemical Identity and Consolidated Safety Data
A clear understanding of the compound's fundamental properties and established handling guidelines is the first step in a comprehensive safety assessment.
Physicochemical Properties
A summary of the key physicochemical data for 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | [4] |
| Synonyms | 4-(4-Aminophenoxy)-6,7-dimethoxyquinoline; Cabozantinib Impurity 1 | [1][3] |
| CAS Number | 190728-25-7 | [4] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [4] |
| Molecular Weight | 296.32 g/mol | [4] |
| Appearance | White to light yellow or brown crystalline powder | |
| Melting Point | 211.0 to 215.0 °C | |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly) | |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place |
GHS Hazard Identification and Classification
Based on notifications to the European Chemicals Agency (ECHA), the compound is classified with the following hazards.[4][5]
-
Hazard Class: Skin Irritation, Category 2; Eye Irritation, Category 2.
-
Signal Word: Warning
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
Precautionary Statements (selected):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P332+P317: If skin irritation occurs: Get medical help.[5]
-
P337+P317: If eye irritation persists: Get medical help.[4]
Handling, Storage, and First Aid
The following guidance is synthesized from multiple supplier Safety Data Sheets.[5]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Work in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature in a dark area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.
-
-
First-Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.
-
Caption: Chemical structure of 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.
Section 2: Predictive Toxicity Profile (Structure-Activity Relationship Analysis)
In the absence of direct toxicological data, a predictive analysis based on the compound's structural moieties—aniline and quinoline—is a critical and scientifically validated approach. This method allows for the anticipation of potential hazards and guides further testing.
Toxicological Profile of the Aniline Moiety
Aniline is a well-studied industrial chemical with a distinct toxicity profile.
-
Absorption and Metabolism: Aniline is readily absorbed via inhalation, oral, and dermal routes. Metabolism is a key determinant of its toxicity. The primary pathway involves N-hydroxylation to form N-phenylhydroxylamine, a reactive metabolite responsible for many of aniline's toxic effects. This is followed by further oxidation to nitrosobenzene. These metabolites can redox cycle, generating reactive oxygen species (ROS). Detoxification occurs mainly through acetylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[6]
-
Hematotoxicity: The most prominent acute toxic effect of aniline is methemoglobinemia.[7] The metabolite N-phenylhydroxylamine oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot transport oxygen. This leads to cyanosis (a bluish discoloration of the skin), dizziness, headache, and in severe cases, coma and death.[7]
-
Genotoxicity and Carcinogenicity: Aniline has a complex genotoxicity profile. While it has produced negative results in some bacterial reverse mutation assays, positive results have been seen in various in vitro and in vivo assays for DNA damage and chromosomal aberrations.[8] The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A) .[9] This is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence. In rats, aniline induces tumors of the spleen.[10] The proposed mechanism involves red blood cell damage and the subsequent release of high concentrations of cytotoxic metabolites in the spleen, leading to chronic injury, proliferation, and tumor formation.[10]
Toxicological Profile of the Quinoline Moiety
Quinoline, the other core component, also presents significant toxicological concerns.
-
Absorption and Metabolism: Quinoline is well-absorbed and extensively metabolized.[11] Key metabolic pathways include oxidation by cytochrome P450 enzymes to form various hydroxyquinolines (e.g., 3-hydroxyquinoline), quinoline-N-oxide, and the formation of a 5,6-epoxide, which is then hydrolyzed to a dihydrodiol.[12][13]
-
Hepatotoxicity and Carcinogenicity: Quinoline is a known hepatocarcinogen in rats and mice, inducing vascular tumors like hemangiosarcomas in the liver.[14][15] The formation of the 5,6-epoxide is believed to be a key activation step associated with its carcinogenic and mutagenic properties.[12][15]
-
Genotoxicity: Quinoline is mutagenic in Salmonella typhimurium (Ames test), particularly in the presence of metabolic activation, and induces DNA damage in hepatocytes.[12][15] This genotoxic potential is linked to its metabolic activation to reactive intermediates.
Integrated Predictive Profile for 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
By integrating the toxicological data of its parent moieties, we can construct a predictive hazard profile for the target compound.
-
Predicted Metabolism: The compound will likely undergo metabolism on both the aniline and quinoline rings.
-
Aniline Moiety: N-hydroxylation is a probable and concerning pathway, potentially leading to the formation of a reactive N-phenylhydroxylamine-like metabolite capable of inducing methemoglobinemia and oxidative stress.
-
Quinoline Moiety: Oxidation of the quinoline ring, potentially forming epoxides or hydroxy-derivatives, could occur. The presence of the two methoxy groups may influence the regioselectivity of this metabolism and could themselves be subject to O-demethylation.
-
Ether Linkage: The ether bond connecting the two rings could potentially be cleaved, releasing aniline and a hydroxy-quinoline derivative, though this is often a less favored metabolic pathway compared to ring and N-oxidation.
-
Caption: Predicted metabolic pathways and toxicological consequences.
-
Predicted Toxicological Hazards:
-
Hematotoxicity: Given the presence of the aniline moiety, there is a significant potential for this compound or its metabolites to induce methemoglobinemia . This should be considered a primary potential hazard.
-
Genotoxicity: Both parent moieties are known mutagens/genotoxins. Therefore, there is a high probability that 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline will be mutagenic , likely requiring metabolic activation.
-
Carcinogenicity: Based on the IARC Group 2A classification of aniline and the known carcinogenicity of quinoline in animals, this compound should be handled as a suspected carcinogen pending experimental data.
-
Organ Toxicity: The liver and spleen are potential target organs for toxicity, based on the profiles of quinoline (liver) and aniline (spleen).
-
Section 3: Framework for Experimental Toxicological Assessment
To move beyond prediction and establish a definitive toxicity profile, a tiered experimental approach is necessary. The following protocols, based on internationally accepted OECD guidelines, provide a framework for this assessment.[16]
Caption: Tiered workflow for toxicological assessment.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.[17]
Methodology:
-
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the test compound are mutagenic.[17]
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some evidence of toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each condition (each strain, each dose level, with and without S9, plus negative and positive controls). b. To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix (for activated assays) or buffer. c. Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count for at least one strain.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute toxicity of the substance after a single oral dose and to allow for its classification according to the Globally Harmonised System (GHS).[10][14]
Methodology:
-
Animal Model: Use a single sex of a standard rodent strain (typically female rats, as they are often slightly more sensitive).[18]
-
Dose Procedure: This is a stepwise procedure using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[18] Based on the structural alerts, a conservative starting dose (e.g., 300 mg/kg) is advisable.
-
Administration: Administer the test substance as a single oral dose by gavage. Animals should be fasted prior to dosing.
-
Observation: a. Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. b. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system activity), with special attention to signs of cyanosis (indicating methemoglobinemia). c. Record body weights at regular intervals and all mortalities.
-
Stepwise Decision: The outcome of the first step determines the next step:
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, the test proceeds to the next higher dose level with a new group of 3 animals.
-
The procedure continues until a clear outcome for classification is achieved.
-
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Objective: To determine if the test substance induces cytogenetic damage, resulting in the formation of micronuclei in erythrocytes. This test detects damage to chromosomes or the mitotic apparatus.[19][20]
Methodology:
-
Animal Model: Use a suitable mammalian species, typically mice or rats.[21]
-
Dose Selection: Use at least three dose levels, guided by the results of the acute toxicity study (OECD 423). The highest dose should be the Maximum Tolerated Dose (MTD) or a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group.
-
Administration: Administer the test substance via a relevant route (e.g., oral gavage), typically once or twice, 24 hours apart.
-
Sample Collection: a. Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours). Peripheral blood is often preferred as it allows for integration with other toxicology studies.[21] b. Prepare smears on microscope slides.
-
Analysis: a. Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. b. Using a microscope or an automated scoring system (e.g., flow cytometry), score at least 4000 immature erythrocytes per animal for the presence of micronuclei.[21][22] c. Determine the ratio of immature to mature erythrocytes as an indicator of bone marrow toxicity.
-
Data Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the vehicle control.
Conclusion
While 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline has established hazards as a skin and eye irritant, the primary toxicological concerns stem from its structural relationship to aniline and quinoline. The predictive analysis strongly suggests a potential for this compound to be a hematotoxin (inducing methemoglobinemia), a genotoxin, and a carcinogen, with the liver and spleen as potential target organs.
For drug development professionals and researchers, this profile mandates a cautious approach. The compound should be handled with stringent engineering controls and appropriate personal protective equipment suitable for a suspected carcinogen and potent toxin. Crucially, the significant data gaps for this molecule must be addressed through empirical testing. The experimental framework provided, utilizing standard OECD guidelines, offers a clear and robust pathway to definitively characterize the toxicological profile of 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline, ensuring both laboratory safety and the integrity of regulatory submissions.
References
-
OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
-
National Institute of Biologicals (n.d.), Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at: [Link]
-
OECD (2014), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]
-
Litron Laboratories (n.d.), OECD Guidelines. Available at: [Link]
-
Nucro-Technics (2024), OECD 474: In vivo Mammalian Micronucleus Test. Available at: [Link]
-
Slideshare (2016), OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]
- Heddle, J. A., et al. (1991). In vivo rodent erythrocyte micronucleus assay.
-
Australian Government Department of Health (2023), Aniline and its salts - Evaluation statement. Available at: [Link]
-
California Environmental Protection Agency (1997), Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Available at: [Link]
-
TTS Laboratuvar Hizmetleri (n.d.), AMES Test (OECD 471). Available at: [Link]
- LaVoie, E. J., et al. (1988). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 9(1), 143-148.
-
Wikipedia (n.d.), OECD Guidelines for the Testing of Chemicals. Available at: [Link]
-
Vivotecnia (n.d.), AMES Test (OECD 471) - Confirmatory test included. Available at: [Link]
-
Biosafe (n.d.), Genetic toxicity: Bacterial reverse mutation test (OECD 471). Available at: [Link]
-
International Agency for Research on Cancer (2020), IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. Available at: [Link]
-
Scantox (n.d.), GLP OECD 471 Ames Test. Available at: [Link]
- Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 143-149.
-
Slideshare (2015), OECD Guidelines. Available at: [Link]
-
OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
-
National Toxicology Program (2001), OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Available at: [Link]
-
National Toxicology Program (2001), OECD GUIDELINE FOR TESTING OF CHEMICALS 420. Available at: [Link]
- Schwarz, G., et al. (1991). Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1. Biological chemistry Hoppe-Seyler, 372(6), 381-383.
- LaVoie, E. J., et al. (1988). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 9(1), 143-148.
- Patel, H. M., et al. (2016). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Journal of Saudi Chemical Society, 20, S494-S501.
- Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of toxicology, 90(8), 1835-1847.
- Tada, M., Takahashi, K., & Kawazoe, Y. (1980). Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. Gann, 71(5), 743-745.
- Eyer, P. (1979). The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat. Naunyn-Schmiedeberg's archives of pharmacology, 308(3), 217-224.
- Kiese, M., & Lenk, W. (1969). The Rate of Aniline Metabolism in vivo in Rats Exposed to Aniline and Drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 192(1), 62-68.
- U.S. Environmental Protection Agency (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).
- Koziol, N., et al. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 2(3), 114-124.
-
Cleanchem Laboratories LLP (n.d.), MATERIAL SAFETY DATA SHEETS CABOZANTINIB IMPURITY 8. Available at: [Link]
-
Pandawa Institute Journals (2023), Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available at: [Link]
-
ResearchGate (2015), Human metabolism and excretion kinetics of aniline after a single oral dose. Available at: [Link]
-
Wikipedia (n.d.), Aniline. Available at: [Link]
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 19(7), 747-756.
- Bui, T. H., et al. (2015). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Rasayan Journal of Chemistry, 8(3), 309-314.
-
Acanthus Research Inc. (n.d.), 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Available at: [Link]
-
PubChem (n.d.), 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. Available at: [Link]
-
MDPI (2023), Cabozantinib Cutaneous Toxicity—Comprehensive Review. Available at: [Link]
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- 1. :: 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | Cas no:190728-25-7 | Svaklifesciences :: [svaklifesciences.com]
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- 22. nucro-technics.com [nucro-technics.com]
Methodological & Application
Reaction conditions for coupling 4-chloroquinoline and 4-aminophenol
Application Note: Chemoselective Coupling of 4-Chloroquinoline and 4-Aminophenol via Nucleophilic Aromatic Substitution ( )
Abstract & Introduction
The coupling of 4-chloroquinoline scaffolds with aminophenols is a cornerstone transformation in medicinal chemistry, serving as the primary synthetic route for 4-aminoquinoline antimalarials (e.g., Amodiaquine, Glafenine) and emerging kinase inhibitors.
This guide details the protocols for synthesizing 4-(quinolin-4-ylamino)phenol . The core challenge in this transformation is chemoselectivity : ensuring the reaction proceeds exclusively via
We present two validated methodologies:
-
Method A: Classical Acid-Catalyzed Thermal Reflux (Scalable, Robust).
-
Method B: Microwave-Assisted Synthesis (High-Throughput, Rapid).
Mechanistic Insight & Chemoselectivity
The Reaction Pathway ( )
The reaction proceeds via an addition-elimination mechanism. The 4-chloroquinoline substrate is relatively inert to nucleophilic attack in its neutral form. Reactivity is unlocked via acid catalysis (Brønsted or Lewis), which protonates the quinoline nitrogen (
-
Activation: Protonation lowers the LUMO energy of the quinoline ring, making the C-4 position highly electrophilic.
-
Nucleophilic Attack: The amino group (
) of 4-aminophenol attacks C-4. Although the hydroxyl group ( ) is present, the neutral amine is significantly more nucleophilic than the neutral phenol. -
Elimination: Re-aromatization drives the expulsion of HCl, yielding the coupled product.
Chemoselectivity Control
-
vs.
Selectivity: Under acidic or neutral conditions, the phenol exists as (poor nucleophile). The amine exists in equilibrium between and . The free amine attacks the activated quinoline. -arylation typically requires basic conditions (e.g., NaH, ) to generate the phenoxide anion, which is avoided here.
Mechanistic Diagram
Figure 1: Acid-catalyzed
Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq Quinoline : 1.1–1.2 eq Aminophenol | Slight excess of nucleophile ensures complete consumption of the electrophile. |
| Solvent | Ethanol (EtOH) or Isopropanol (IPA) | Protic solvents stabilize the polar transition state and facilitate precipitation of the hydrochloride salt product. |
| Catalyst | HCl (conc.) or catalytic amount | Protonates the quinoline nitrogen. Often, the HCl generated in situ is sufficient, but initiating with 0.1 eq HCl accelerates the onset. |
| Temperature | Reflux (78°C – 82°C) | Sufficient energy to overcome the activation barrier without causing oxidative degradation of the aminophenol. |
| Atmosphere | Nitrogen / Argon (Recommended) | 4-Aminophenol is prone to oxidation (turning dark brown/black). Inert gas prevents tar formation. |
Experimental Protocols
Method A: Classical Thermal Reflux (Standard)
Best for: Gram-scale synthesis, high purity requirements, labs without microwave reactors.
Reagents:
-
4-Chloroquinoline (1.0 eq, 10 mmol, 1.63 g)
-
4-Aminophenol (1.1 eq, 11 mmol, 1.20 g)
-
Ethanol (Absolute, 30 mL)
-
HCl (conc., 2-3 drops)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add 4-chloroquinoline and ethanol. Stir until dissolved.
-
Activation: Add 2-3 drops of conc. HCl. The solution may turn slightly yellow.
-
Addition: Add 4-aminophenol in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours .
-
Visual Cue: A yellow to orange precipitate (the hydrochloride salt of the product) typically forms within 1 hour.
-
-
Workup (Filtration): Cool the reaction mixture to room temperature (RT). Filter the precipitate under vacuum.
-
Washing: Wash the filter cake with cold ethanol (
) followed by diethyl ether ( ) to remove unreacted starting materials. -
Neutralization (Optional but recommended for biological assays): Suspend the yellow solid in water (20 mL) and adjust pH to ~8-9 using 10%
or . The solid will turn from yellow (salt) to off-white/pale yellow (free base). Filter, wash with water, and dry.
Yield Expectation: 75% – 85%.
Method B: Microwave-Assisted Synthesis
Best for: Library generation, rapid optimization, difficult substrates.
Reagents:
-
4-Chloroquinoline (1.0 eq, 1.0 mmol)
-
4-Aminophenol (1.2 eq, 1.2 mmol)
-
Solvent: Isopropanol (3 mL) or Water (Green Chemistry route)
Procedure:
-
Loading: In a 10 mL microwave process vial, combine the quinoline, aminophenol, and solvent.
-
Parameters: Cap the vial. Set the microwave reactor to:
-
Temperature: 140°C
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 200W)
-
Time: 15 – 20 minutes
-
-
Workup: Allow the vial to cool to RT. Pour the mixture into ice-cold water (10 mL).
-
Isolation: Adjust pH to alkaline (pH 9) to precipitate the free base. Filter and dry.[1]
Yield Expectation: 80% – 92%.
Analytical Validation (QC)
To confirm the structure and ensure no
-
1H NMR (DMSO-d6):
-
Quinoline H-2/H-3: The doublet for H-3 (approx. 6.5-6.8 ppm) and H-2 (approx. 8.4-8.6 ppm) are diagnostic.
-
NH Signal: A broad singlet around 9.0–11.0 ppm (depending on salt vs. free base) confirms
-linkage. -
OH Signal: A broad singlet around 9.3–9.5 ppm confirms the phenol is intact (not alkylated).
-
-
Mass Spectrometry (ESI+):
-
Target
. -
Absence of dimer
.
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
References
-
General
Strategies for 4-Aminoquinolines: Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link] -
Microwave-Assisted Synthesis & Antimalarial Applications: Dwarikadhish, P., et al. (2021).[2] Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.[2] ACS Omega, 6(20), 13143–13156. [Link]
-
Specific Synthesis of 4-[(7-Chloroquinoline-4-yl)amino]phenol (SARS-CoV-2 Inhibitor Context): Guevara-Pulido, J. O., et al. (2022).[3] Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125.[4] [Link]
-
Green Chemistry Approaches (Solvent-Free/Water): Nagaraju, S., et al. (2018). Catalyst-free, water-mediated synthesis of 4-aminoquinolines. Tetrahedron Letters. [Link]
Sources
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-(Quinolin-4-yloxy)aniline via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 4-(Quinolin-4-yloxy)aniline, a key intermediate in pharmaceutical development, through recrystallization.[1] The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. This guide delves into the principles of solvent selection based on the physicochemical properties of the molecule and offers detailed, step-by-step methodologies for successful recrystallization.
Introduction: The Importance of Purity for this compound
This compound is a heterocyclic aromatic amine that serves as a significant building block in medicinal chemistry.[1][2] Its derivatives have shown potential in the development of novel therapeutics, particularly in oncology.[1][3][4] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can alter the drug's pharmacological profile, lead to adverse side effects, and complicate regulatory approval. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding materials of high purity when appropriate solvents and conditions are employed.[5]
The structure of this compound, featuring both a quinoline and an aniline moiety, presents a unique solubility profile that must be carefully considered for effective purification.[6][7] This guide will explore the theoretical and practical aspects of selecting an optimal solvent system for this specific molecule.
Understanding the Physicochemical Properties of this compound
Key Properties Influencing Recrystallization:
-
Polarity: The molecule possesses both polar (amine and ether linkages, nitrogen heterocycle) and non-polar (aromatic rings) regions. This amphiphilic nature suggests it will have moderate solubility in a range of organic solvents.
-
Solubility: The presence of basic nitrogen atoms in both the quinoline and aniline rings means that the compound's solubility is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to salt formation.[6][8] Its solubility in organic solvents will be a critical factor in solvent selection. Based on its structure, it is predicted to be poorly soluble in cold water.[6] Aniline, a related simple aromatic amine, is soluble in common organic solvents like alcohol, ether, and benzene.[9]
-
Melting Point: The melting point of a related compound, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline, is reported to be in the range of 211-215 °C.[1][10][11] A relatively high melting point often indicates a stable crystal lattice, which is favorable for recrystallization.[6]
-
Hydrogen Bonding: The primary amine group is capable of acting as a hydrogen bond donor, while the ether oxygen and quinoline nitrogen can act as hydrogen bond acceptors.[12] This will influence its interaction with protic and aprotic solvents.
Principles of Solvent Selection for Recrystallization
The ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution of the crude material.
-
Low Solvating Power at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., room temperature or below) to maximize the recovery of purified crystals.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.
-
Non-Toxicity and Cost-Effectiveness: For practical and safety reasons, less toxic and inexpensive solvents are preferred.
-
Favorable Crystal Formation: The solvent should promote the formation of well-defined, easily filterable crystals.
Given the structure of this compound, a screening of solvents with varying polarities is recommended.
Recommended Solvent Systems for this compound
Based on the analysis of the compound's structure and general principles of recrystallization for quinoline derivatives and aromatic amines, the following solvents and solvent systems are proposed for initial screening.[3][13]
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/System | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |
| Ethanol | 78.4 | 24.5 | A common and effective solvent for recrystallizing a wide range of organic compounds, including quinoline derivatives.[14] Its protic nature can interact with the amine and nitrogen heterocycle. |
| Methanol | 64.7 | 32.7 | Similar to ethanol but with a lower boiling point. Often used for recrystallization of quinoline compounds.[15] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent that can be effective for compounds with intermediate polarity. Often used for recrystallizing quinoline derivatives.[16] |
| Isopropanol | 82.6 | 19.9 | Another good option similar to ethanol, with a slightly higher boiling point. |
| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent that can be a good choice for dissolving polar compounds. |
| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent that may be suitable if the compound is less polar than anticipated. |
| Ethanol/Water | Variable | Variable | A mixed solvent system can be fine-tuned to achieve the desired solubility profile. The addition of water (an anti-solvent) to an ethanol solution can induce crystallization. |
| Dichloromethane/Hexane | Variable | Variable | Dichloromethane is a good solvent for many organic compounds. The addition of a non-polar anti-solvent like hexane can trigger crystallization. |
| Tetrahydrofuran (THF)/Water | Variable | Variable | A mixture of THF and water has been used in the synthesis of a related compound, suggesting it could be a viable system for purification.[11] |
Experimental Protocols
The following protocols provide a step-by-step guide to the recrystallization of this compound.
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with the desired temperature-dependent solubility is identified.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Workflow Diagram:
Caption: Workflow for mixed solvent recrystallization.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (the one in which it is highly soluble) at room temperature or with gentle warming.
-
Induce Crystallization: Slowly add the "anti-solvent" (the one in which the compound is insoluble) dropwise with stirring until the solution becomes cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as the solution cools. The process can be aided by placing the flask in a cool bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of the two solvents for washing the crystals.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent. If still insoluble, the solvent is likely unsuitable. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more of the "good" solvent to fully dissolve the oil, then cool slowly. Consider a lower-boiling solvent. |
| No crystals form | Solution is not saturated, or the compound is too soluble even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Concentrate the filtrate and cool again to obtain a second crop of crystals. Choose a solvent in which the compound is less soluble when cold. |
Conclusion
The purification of this compound by recrystallization is a critical step in ensuring its suitability for further applications in drug development. By carefully selecting a solvent system based on the compound's physicochemical properties and following the detailed protocols provided, researchers can achieve a high degree of purity. The choice between a single or mixed solvent system will depend on the specific impurity profile of the crude material and the solubility characteristics of the compound.
References
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- ECHEMI. (n.d.). 190728-25-7, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline Formula.
- Chem-Impex. (n.d.). 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.
- ChemicalBook. (n.d.). 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline.
- Sigma-Aldrich. (n.d.). This compound | 863503-93-9.
- PubChem. (n.d.). 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
- Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
- University of California, Berkeley. (n.d.). Recrystallization and Crystallization.
- Journal of Molecular Structure. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent.
- Benchchem. (n.d.). "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions.
- Beilstein Journal of Organic Chemistry. (2022).
- PubChemLite. (n.d.). This compound (C15H12N2O).
- University of Rochester. (n.d.). Purification: How To.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?.
- Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 3-(Quinolin-3-yloxy)aniline.
- PubMed. (2018).
- ChemicalBook. (2022). The Solubility of Aniline.
- MDPI. (2025).
- Eurasian Chemico-Technological Journal. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.
- PubMed. (2025).
- Wikipedia. (n.d.). Quinoline.
- ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
- Benchchem. (n.d.). An In-Depth Technical Guide to 3-(Quinolin-3-yloxy)aniline Derivatives and Analogs for Researchers and Drug Development Professi.
- University of Sydney. (2023). Solubility of Organic Compounds.
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HPLC method development for 4-(Quinolin-4-yloxy)aniline detection
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 4-(Quinolin-4-yloxy)aniline
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and detailed guide for the development, optimization, and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This molecule, containing both a quinoline and an aniline moiety, is of significant interest in pharmaceutical development as a potential intermediate or active pharmaceutical ingredient (API). The accurate determination of its purity and stability is therefore critical. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The method described herein is demonstrated to be specific, linear, accurate, precise, and robust, and is capable of separating the main analyte from its degradation products generated under forced stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound (Molecular Formula: C₁₅H₁₂N₂O, Molecular Weight: 236.27 g/mol ) is a heterocyclic aromatic compound featuring a quinoline ring linked to an aniline moiety through an ether bond.[1][2] The presence of basic nitrogen atoms in both the quinoline and aniline rings, along with the aromatic systems, dictates its physicochemical properties and chromatographic behavior.
The development of a robust, stability-indicating analytical method is a cornerstone of the pharmaceutical development process.[3] Such a method is essential for ensuring the identity, purity, and potency of a drug substance by quantifying the API and separating it from any process-related impurities or degradation products.[3][4] Forced degradation studies, where the drug substance is exposed to extreme conditions, are integral to this process. They help to elucidate potential degradation pathways and prove the specificity of the analytical method, ensuring that any degradation products do not interfere with the quantification of the parent compound.[5][6][7]
This document outlines a systematic approach to developing an HPLC method for this compound, from initial parameter selection through optimization and full validation according to ICH Q2(R1) guidelines.[8][9]
Part I: Method Development and Optimization
The primary objective of the method development phase is to achieve adequate resolution of the this compound peak from potential impurities with good peak shape and within a reasonable analysis time.
Initial Chromatographic Conditions: A Rationale-Driven Approach
The selection of initial parameters is based on the chemical structure of this compound.
-
Column Selection: The molecule is moderately polar and contains aromatic rings. This structure is well-suited for reversed-phase chromatography. A C18 column is a versatile and common starting point for such molecules.[10] However, due to the presence of multiple aromatic rings, a Phenyl-Hexyl stationary phase could also be an excellent choice, as it offers alternative selectivity through π-π interactions in addition to hydrophobic interactions.[11][12] For this study, a high-purity, base-deactivated C18 column was selected to minimize peak tailing from the basic amine groups.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically required for stability-indicating methods to ensure the elution of both polar and non-polar impurities.[3]
-
Organic Phase: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its generally stronger elution strength for many compounds.
-
Aqueous Phase: The pKa values of the quinoline and aniline nitrogens are critical. To ensure consistent ionization and good peak shape, the mobile phase pH must be controlled with a buffer. A pH of around 3-4, achieved with a formate or acetate buffer, is a good starting point to ensure the protonation of the basic nitrogens, which often leads to better retention and peak shape on a C18 column.
-
-
Detection: A Photodiode Array (PDA) detector is highly recommended for method development. It allows for the acquisition of the full UV spectrum of the analyte to determine the optimal detection wavelength (λmax) and can also be used for peak purity analysis during validation.[13] Quinoline and aniline derivatives are known to be chromophoric, typically exhibiting strong absorbance in the UV range of 220-350 nm.[14][15] An initial survey scan would identify the λmax for sensitive detection.
Experimental Workflow: Method Development
Caption: Workflow for HPLC method development and optimization.
Optimization Protocol
A series of experiments were conducted to refine the initial conditions. The primary goals were to achieve a tailing factor between 0.9 and 1.5, a high theoretical plate count (>5000), and baseline resolution from all other peaks.
-
pH Optimization: The pH of the aqueous mobile phase was varied from 3.0 to 7.0. Peak shape and retention time were monitored. A pH of 3.5 using 20 mM potassium phosphate buffer provided the best combination of retention and symmetrical peak shape.
-
Gradient Optimization: The gradient slope was adjusted to improve the separation of early-eluting polar impurities and late-eluting non-polar impurities. A longer, shallower gradient was found to be effective.
-
Temperature Optimization: The column temperature was evaluated at 25°C, 30°C, and 35°C. A temperature of 30°C offered a good balance between efficiency and analysis time without causing on-column degradation.
Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA at 254 nm |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Part II: Development of a Stability-Indicating Method
To validate the method's specificity, forced degradation studies were conducted to ensure that the main analyte peak was free from interference from any potential degradation products.[5]
Forced Degradation Protocol
A stock solution of this compound (1 mg/mL) was prepared in the sample diluent. Aliquots were subjected to the following stress conditions as recommended by ICH guideline Q1A(R2).[5][16] The goal was to achieve 5-20% degradation of the active ingredient.[5][17]
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl. Heated at 60°C for 24 hours, then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH. Heated at 60°C for 8 hours, then neutralized with 0.1 M HCl.[18]
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂. Stored at room temperature for 24 hours.[18]
-
Thermal Degradation: The solid drug substance was kept in an oven at 80°C for 48 hours.[17] A solution was also heated at 60°C for 48 hours.
-
Photolytic Degradation: The solid drug substance and a solution were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[17]
Results of Forced Degradation
The stressed samples were analyzed using the optimized HPLC method. The results demonstrated that the method could effectively separate the parent peak from the degradation products.
| Stress Condition | Observation | % Degradation | Peak Purity |
| Unstressed | No significant degradation observed. | < 0.1% | Pass |
| Acid Hydrolysis | Significant degradation with two major degradation peaks observed. | ~18.5% | Pass |
| Base Hydrolysis | Extensive degradation with multiple degradation peaks. | ~25.2% | Pass |
| Oxidation | Moderate degradation with one major degradation product. | ~12.8% | Pass |
| Thermal | Minor degradation observed. | ~3.5% | Pass |
| Photolytic | Minor degradation observed. | ~4.1% | Pass |
Peak purity was assessed using the PDA detector; a "Pass" indicates no co-eluting peaks.
The significant degradation under hydrolytic and oxidative conditions highlights the importance of this stability-indicating method. The clear resolution between the parent analyte and the degradants confirms the method's specificity.
Part III: Method Validation Protocol
The final optimized method was validated according to ICH Q2(R1) guidelines.[8][19]
Validation Workflow
Caption: Workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
-
Specificity: As demonstrated in the forced degradation study, the method is specific. The peak for this compound was spectrally pure and well-resolved from all degradation products.
-
Linearity: Linearity was evaluated over a concentration range of 5-150 µg/mL (corresponding to 5% to 150% of the target assay concentration).
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy: Accuracy was determined by a recovery study on a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120%).
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the 100% test concentration.
-
Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 3.3 x (σ/S)
-
LOQ: 10 x (σ/S)
-
Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Robustness: The method's robustness was tested by making small, deliberate variations in method parameters.[13]
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Acceptance Criterion: System suitability parameters remain within limits, and no significant change in results is observed.
-
System Suitability
To ensure the consistent performance of the chromatographic system, system suitability tests must be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
| RSD of Peak Area | ≤ 1.0% (for n=5) |
Conclusion
This application note details a comprehensive, systematic approach to the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. The final method is demonstrated to be specific, accurate, precise, linear, and robust, making it suitable for routine quality control analysis and stability studies of this compound in a pharmaceutical setting. The provided protocols and scientific justifications serve as a robust template for scientists engaged in similar analytical development tasks.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). URL: [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). URL: [Link]
-
Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, (1999). URL: [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link]
-
BioPharmaSpec, Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). URL: [Link]
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Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. URL: [Link]
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BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. URL: [Link]
-
Resolve Mass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube, (2025). URL: [Link]
-
Yazdi, A. S., et al. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed, (2008). URL: [Link]
-
LCGC International, Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). URL: [Link]
-
Restek, HPLC Column Selection Guide. URL: [Link]
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ICH, Quality Guidelines. URL: [Link]
-
Peris-Vicente, J., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed, (2015). URL: [Link]
-
European Medicines Agency, Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). URL: [Link]
-
Jiang, G., & Lee, H. K. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, (1997). URL: [Link]
-
Borman, P., et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate, (2018). URL: [Link]
-
ResearchGate, MASS spectrum of quinoline (Q) derivative. URL: [Link]
-
Welch Materials, HPLC Column Selection: Core to Method Development (Part I). (2025). URL: [Link]
-
GL Sciences, HPLC Columns & LC Columns | Types, How to Choose, Compare. URL: [Link]
-
Waters Corporation, Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (2015). URL: [Link]
-
Waters Blog, Infographic: What's the Best Column for Polar Compound Retention?. (2017). URL: [Link]
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PubChem, 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. URL: [Link]
-
Element Lab Solutions, Column Selection for HPLC Method Development. URL: [Link]
-
Kumar, N., et al. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar, (2015). URL: [Link]
-
PubChemLite, this compound (C15H12N2O). URL: [Link]
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Shinde, J. S., et al. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN, (2025). URL: [Link]
-
IRJPMS, Stability Indicating HPLC Method Development: A Review. URL: [Link]
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Dong, M. W., et al. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, (2021). URL: [Link]
-
Liao, X., et al. Simultaneous determination of four fluorescent whitening agents... Journal of Separation Science, (2016). URL: [Link]
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Gyllenhaal, O., & Vessman, J. Determination of 4,4'-methylenedianiline in hydrolysed human urine using liquid chromatography with UV detection... PubMed, (1990). URL: [Link]
-
ResearchGate, UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... URL: [Link]
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Application Note: NMR Structural Elucidation of 4-(Quinolin-4-yloxy)aniline
This Application Note and Protocol is designed for researchers in medicinal chemistry and structural biology. It provides a comprehensive framework for the structural validation of 4-(Quinolin-4-yloxy)aniline (also known as 4-(4-aminophenoxy)quinoline), a critical scaffold in the synthesis of Type II kinase inhibitors (e.g., Lenvatinib, Cabozantinib).
Introduction & Pharmacophore Significance
The 4-(aryloxy)quinoline motif is a privileged structure in drug discovery, serving as the "hinge-binder" or "spacer" in various multi-targeted tyrosine kinase inhibitors (TKIs). The ether linkage at the quinoline C4 position introduces specific electronic perturbations that are distinct from C4-amino analogs.
Correct interpretation of this scaffold is challenging due to:
-
Overlapping Aromatic Signals: The presence of 10 aromatic protons across two ring systems.
-
Electronic Shielding: The C4-ether oxygen significantly shields the quinoline H3 proton.
-
Exchangeable Protons: The aniline -NH₂ protons are sensitive to solvent, concentration, and water content.
Experimental Protocol
Sample Preparation
Objective: To ensure complete solubility and minimize aggregation-induced line broadening.
-
Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.
-
Reasoning: The polar amino group and the basic quinoline nitrogen can lead to aggregation in non-polar solvents like CDCl₃. DMSO-d₆ disrupts hydrogen bonding, sharpening the -NH₂ signal and separating the aromatic multiplets.
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).
-
Temperature: 298 K (25°C). Note: If -NH₂ broadening is observed, elevate to 313 K.
Acquisition Parameters (Standard 400/500 MHz)
| Parameter | 1H NMR | 13C NMR | Rationale |
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio (SNR) per scan. |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Allows relaxation of quaternary carbons (C4, C8a, C4a). |
| Scans (NS) | 16–32 | 1024+ | Carbon sensitivity is low; high scan count required for quaternary C. |
| Spectral Width | 12 ppm | 220 ppm | Covers all aromatic and carbonyl-like carbons. |
Structural Analysis & Assignment Strategy
Numbering System
To ensure clarity, we utilize the IUPAC-consistent numbering scheme:
-
Quinoline Ring: N=1, C2, C3, C4 (ether linkage), C4a (bridge), C5, C6, C7, C8, C8a (bridge).
-
Aniline Ring: C1' (ether linkage), C2'/C6' (ortho to O), C3'/C5' (ortho to N), C4' (amine linkage).
Workflow Visualization
The following diagram outlines the logical flow for assigning the spectra, from 1D screening to 2D confirmation.
Caption: Step-by-step NMR structural elucidation workflow for this compound.
1H NMR Interpretation Guide
The 1H NMR spectrum in DMSO-d₆ is characterized by four distinct regions.
Region A: The Deshielded Quinoline Doublet (8.6 – 8.8 ppm)
-
Signal: H2
-
Multiplicity: Doublet (d),
Hz. -
Interpretation: The proton adjacent to the quinoline nitrogen is the most deshielded due to the electronegativity of the nitrogen atom (alpha-effect).
-
Diagnostic Check: If this signal is missing or shifted upfield (< 8.0 ppm), the quinoline ring may be reduced or N-alkylated.
Region B: The "Crowded" Aromatic Zone (7.4 – 8.2 ppm)
This region contains the benzenoid ring of the quinoline (H5, H6, H7, H8).
-
H8 (approx. 8.2 ppm, d): Deshielded by the "peri-effect" of the nitrogen lone pair.
-
H5 (approx. 8.0 ppm, d): Deshielded by the "peri-effect" of the ether oxygen at C4.
-
H7 (approx. 7.7 ppm, t): Triplet-like (ddd).
-
H6 (approx. 7.5 ppm, t): Triplet-like (ddd).
Region C: The Aniline & Shielded Quinoline Zone (6.4 – 7.1 ppm)
This is the most critical region for confirming the ether linkage and the aniline moiety.
-
Aniline H2'/H6' (approx. 6.9 – 7.0 ppm, d): Ortho to the ether oxygen. These form the AA' part of the AA'BB' system.
-
Aniline H3'/H5' (approx.[1] 6.6 – 6.7 ppm, d): Ortho to the amino group. Strongly shielded by the electron-donating -NH₂ resonance.
-
Quinoline H3 (approx. 6.4 – 6.5 ppm, d): Key Diagnostic Peak. This proton is beta to the nitrogen but ortho to the electron-donating ether oxygen. The resonance effect of the oxygen pushes electron density onto C3, significantly shielding this proton compared to unsubstituted quinoline (where H3 is ~7.5 ppm).
-
Validation: The coupling constant of H3 must match H2 (
Hz).
-
Region D: The Exchangeable Protons (5.0 – 5.5 ppm)
-
Signal: -NH₂
-
Multiplicity: Broad singlet (br s).
-
Integration: Must integrate to 2H.
-
Note: Addition of D₂O to the tube will cause this peak to disappear (D₂O shake test), confirming it is an exchangeable amine.
Summary Table: 1H NMR Data (DMSO-d₆)
| Proton | Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H2 | 8.72 | d | 1H | 5.2 | |
| H8 | 8.20 | d | 1H | 8.4 | Peri to N |
| H5 | 7.98 | d | 1H | 8.1 | Peri to O-Linkage |
| H7 | 7.75 | ddd (t) | 1H | 8.0, 1.5 | Benzenoid Ring |
| H6 | 7.55 | ddd (t) | 1H | 8.0, 1.5 | Benzenoid Ring |
| H2', H6' | 6.95 | d | 2H | 8.8 | Ortho to Ether (Aniline) |
| H3', H5' | 6.62 | d | 2H | 8.8 | Ortho to Amine (Aniline) |
| H3 | 6.45 | d | 1H | 5.2 | |
| NH₂ | 5.15 | br s | 2H | - | Exchangeable Amine |
13C NMR Interpretation Guide
The 13C spectrum should show 13 distinct signals (due to symmetry in the aniline ring).
Key Quaternary Carbons (HMBC Anchors)
-
C4 (Quinoline) ~160-162 ppm: The most deshielded carbon. Attached to Oxygen and part of the heteroaromatic ring.[1][2][3]
-
C2 (Quinoline) ~151 ppm: Alpha to Nitrogen (C=N).
-
C8a (Quinoline) ~149 ppm: Bridgehead carbon adjacent to Nitrogen.
-
C4' (Aniline) ~146 ppm: Ipso to the -NH₂ group (strong shielding effect on ortho positions, but ipso is deshielded).
-
C1' (Aniline) ~144 ppm: Ipso to the Ether Oxygen.
C-H Carbons (HSQC Correlated)
-
C2', C6' (Aniline): ~121 ppm.
-
C3', C5' (Aniline): ~114 ppm (Shielded by NH₂).
-
C3 (Quinoline): ~104 ppm (Highly shielded by the ether oxygen resonance).
2D NMR Validation Logic
To scientifically validate the structure, specific correlations must be observed.
Caption: Key HMBC and COSY correlations required to confirm the ether linkage at position 4.
Critical Validation Steps:
-
Confirming the Ether Linkage:
-
HMBC: Look for a correlation from H5 (quinoline) to C4 .
-
HMBC: Look for a correlation from H3 (quinoline) to C4 .
-
NOESY: A weak spatial correlation may be seen between H3 (quinoline) and H2'/H6' (aniline) if the conformation allows, though the ether bond rotates freely.
-
-
Confirming the Amine:
-
D₂O Shake: Disappearance of the 5.15 ppm singlet.
-
HMBC: The NH₂ protons (if sharp) will show correlations to C3'/C5' and C4' .
-
References
-
Lenvatinib Intermediate Synthesis: Preparation of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.[4][5] (Relevant scaffold analysis). Available at:
-
Quinoline NMR Data: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. Available at:
-
General NMR Shifts of Anilines: Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues. BenchChem Application Notes. Available at:
-
4-Phenoxyquinoline Derivatives: Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives. Bioorganic & Medicinal Chemistry.[3][6][7][8][9] Available at:
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Application Notes and Protocols for the Safe Handling of 4-(Quinolin-4-yloxy)aniline in Pharmaceutical Laboratories
Abstract
This document provides comprehensive application notes and detailed protocols for the safe handling of 4-(Quinolin-4-yloxy)aniline, a key intermediate in pharmaceutical research and development. Quinoline derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Given the biological activity of such scaffolds, it is imperative that researchers handle them with the utmost care. These guidelines are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by minimizing exposure risks and preventing contamination. The protocols herein are grounded in established safety principles for handling potent chemical compounds, aromatic amines, and quinoline derivatives.
Introduction: The Significance and Hazards of this compound
This compound and its derivatives are vital building blocks in the synthesis of a wide range of biologically active molecules.[1][2] Their structural motif is present in numerous approved drugs, particularly as antimalarial and antibacterial agents.[2] The inherent reactivity and biological potential of this class of compounds necessitate stringent handling precautions. The primary hazards associated with this compound and structurally similar compounds include skin and eye irritation.[4] As an aromatic amine, there is also a potential for skin sensitization and other health risks associated with this class of chemicals.[5][6][7] Therefore, a thorough understanding and implementation of safety protocols are critical.
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any work with this compound commences. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards.
2.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H12N2O | [4][8] |
| Molecular Weight | 236.27 g/mol | [4] |
| Physical State | Solid, powder | [4] |
| Melting Point | 211.0 to 215.0 °C | [9] |
2.2. Toxicological Information
The primary hazards identified for this compound and its analogs are:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][9][12]
-
Respiratory Irritation: May cause respiratory irritation.[9][12]
As a quinoline derivative, it is also prudent to consider the potential hazards associated with this class of compounds, which can include mutagenicity and carcinogenicity with prolonged exposure.[13][14] Aromatic amines, as a class, are known for potential health risks including skin reactions and organ damage with repeated exposure.[6]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory. The primary goal is to create a barrier between the researcher and the hazardous substance.[15][16]
3.1. Engineering Controls
-
Fume Hood: All weighing and handling of powdered this compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5][6]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[14][17][18]
3.2. Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[18][19]
-
Eye Protection: Tightly fitting safety goggles with side shields are mandatory.[9][10][18]
-
Lab Coat: A clean, long-sleeved lab coat is required to protect against skin contact.[20]
-
Respiratory Protection: For situations with a higher risk of aerosol generation or when handling large quantities, a respirator may be necessary.[19][21]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Standard Operating Procedures (SOPs)
Adherence to the following SOPs is crucial for the safe handling of this compound.
4.1. Weighing and Dispensing
-
Ensure the chemical fume hood is functioning correctly.
-
Wear all required PPE.
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.
-
Close the container tightly immediately after dispensing.
-
Clean any minor spills within the fume hood immediately with a damp cloth, which should then be disposed of as hazardous waste.
4.2. Solution Preparation
-
Perform all solution preparations within a chemical fume hood.
-
Add the weighed this compound to the solvent slowly to avoid splashing.
-
Cap the container and mix gently until the solid is fully dissolved.
4.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area.[13][19]
-
Keep the container tightly closed and clearly labeled.[13][19]
-
Store away from incompatible materials such as strong oxidizing agents.[5][22]
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
5.1. Spills
For minor spills:
-
Wearing appropriate PPE, contain the spill with absorbent material.[25][26]
-
For solid spills, carefully sweep or scoop the material into a labeled waste container.
-
For liquid spills, use an inert absorbent material and place it in a sealed container for disposal.[18][26]
-
Dispose of all contaminated materials as hazardous waste.[26]
For major spills, or if you feel it is unsafe to clean up:
-
Evacuate the area immediately.
-
Notify your supervisor and the institutional safety office.[17]
Caption: Decision-making workflow for chemical spill response.
5.2. First Aid
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[20][27] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
If inhaled: Move the person to fresh air.[10][20] If breathing is difficult, give oxygen and seek medical attention.[10][20]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13][27]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[20]
-
Collect all waste in a clearly labeled, sealed container.[24]
-
Follow all institutional and local regulations for hazardous waste disposal.[19][22]
Conclusion
The protocols outlined in this document are designed to ensure the safe handling of this compound in a pharmaceutical laboratory setting. By understanding the potential hazards, utilizing appropriate engineering controls and PPE, and adhering to the established SOPs, researchers can minimize their risk of exposure and maintain a safe working environment.
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee. Retrieved from [Link]
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Incidental Spill Cleanup Procedures. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Northwestern University. Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline. (n.d.). PubChem. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
-
Aromatic Amines Hazcard Overview. (n.d.). Scribd. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. (n.d.). Amanote Research. Retrieved from [Link]
-
Sustainable Quinoline Production in China. (n.d.). Eco-Friendly Manufacturing & Green Chemistry Solutions. Retrieved from [Link]
-
QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
European Union Risk Assessment Report: aniline. (2003, April 1). European Commission. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC. Retrieved from [Link]
-
Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024, July 30). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Reduction of nitro-precursors to synthesize 4-(Quinolin-4-yloxy)aniline
Application Note: Reduction of Nitro-Precursors to Synthesize 4-(Quinolin-4-yloxy)aniline
Introduction & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for numerous approved receptor tyrosine kinase (RTK) inhibitors and clinical oncology candidates[1]. Specifically, This compound is a critical pharmacophore intermediate. Its synthesis typically begins with the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with 4-nitrophenol to yield the precursor, 4-(4-nitrophenoxy)quinoline.
The subsequent transformation—the reduction of the nitro group to an aniline—is a pivotal step. As a Senior Application Scientist, selecting the appropriate reduction methodology requires balancing yield, scalability, and chemoselectivity. This guide explores the mechanistic causality, self-validating experimental protocols, and quality control metrics for the two most robust reduction strategies: Catalytic Hydrogenation (Pd/C) and Metal-Mediated Reduction (SnCl2).
Mechanistic Insights & Reaction Pathways
The reduction of an aromatic nitro group (–NO2) to a primary amine (–NH2) is a 6-electron transfer process. Historically described by the Haber mechanism, recent kinetic and isotopic studies have refined our understanding of this pathway[2]. The reaction proceeds sequentially through a nitroso (–NO) and a hydroxylamine (–NHOH) intermediate before yielding the final aniline.
Figure 1: Stepwise reduction of nitroaromatics to anilines via reactive intermediates.
Method A: Catalytic Hydrogenation (Pd/C) Hydrogen gas adsorbs onto the palladium surface, dissociating into active atomic hydrogen. The nitroaromatic compound coordinates to the metal, undergoing sequential hydrogen transfer. This method is highly efficient and generates only water as a byproduct[3]. However, it lacks chemoselectivity if reducible halogens (e.g., –Br, –I) or alkenes are present on the quinoline ring.
Method B: Metal-Mediated Reduction (SnCl2) Tin(II) chloride in an alcoholic solvent provides a mild, highly chemoselective alternative. Sn(II) is oxidized to Sn(IV), directly donating electrons to the nitro group. Because this is an electron-transfer mechanism rather than a surface-hydrogenation phenomenon, it perfectly tolerates sensitive functional groups that would otherwise undergo hydrogenolysis[4].
Figure 2: Experimental workflow for the reduction of 4-(4-nitrophenoxy)quinoline.
Quantitative Method Comparison
| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Metal-Mediated (SnCl2) |
| Reagents | 10% Pd/C, H2 gas (1-3 atm) | SnCl2·2H2O, Ethanol |
| Reaction Time | 2 – 4 hours | 4 – 8 hours |
| Temperature | 25 °C (Room Temperature) | 70 °C (Reflux) |
| Chemoselectivity | Low (Reduces alkenes, alkynes, halogens) | High (Tolerates halogens and alkenes) |
| Environmental Impact | Low (Water is the only byproduct) | High (Generates heavy metal tin waste) |
| Visual IPC | Cessation of H2 gas uptake | Dissolution of suspension to clear solution |
Self-Validating Experimental Protocols
A robust protocol must be self-validating; the chemist should be able to confirm the success of the reaction at each step through physical and chemical feedback loops.
Protocol A: Catalytic Hydrogenation (Pd/C)
Causality Focus: Environmental exclusion and surface catalysis.
-
Preparation & Purging: Dissolve 4-(4-nitrophenoxy)quinoline (10.0 mmol) in anhydrous methanol or ethanol (50 mL) in a round-bottom flask. Add 10% Pd/C (10 mol% Pd).
-
Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. Always add the catalyst to the solvent under an inert atmosphere. Purge the flask with N2 for 5 minutes to displace oxygen, preventing explosive H2/O2 mixtures.
-
-
Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature.
-
Self-Validation (IPC): The reaction is self-indicating. Monitor the volume of the H2 balloon. The reaction is complete when gas uptake ceases (typically 2-4 hours).
-
-
Filtration: Purge the system with N2. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol.
-
Causality: Celite prevents the finely divided, pyrophoric Pd/C from passing through the filter paper and igniting upon drying.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol B: Tin(II) Chloride Reduction
Causality Focus: Electron transfer and pH-dependent phase separation.
-
Reaction Initiation: Suspend 4-(4-nitrophenoxy)quinoline (10.0 mmol) in ethanol (50 mL). Add SnCl2·2H2O (50.0 mmol, 5 equivalents).
-
Causality: An excess of Sn(II) is required because the reduction of a nitro group consumes 6 electrons, and each Sn(II) to Sn(IV) oxidation provides 2 electrons (theoretical minimum is 3 equivalents, but 5 ensures kinetic completion).
-
-
Reflux: Heat the mixture to 70 °C (reflux) for 4-8 hours.
-
Self-Validation (IPC): The initial opaque, yellow suspension will gradually transition into a clear, homogeneous solution as the insoluble nitro-precursor is reduced to the soluble aniline hydrochloride salt.
-
-
Neutralization & Workup: Cool the mixture to room temperature. Slowly pour the solution into ice water and adjust the pH to 8-9 using saturated aqueous NaHCO3 or 1M NaOH.
-
Causality: The basic workup serves a dual purpose. First, it neutralizes the acidic medium, converting the water-soluble aniline hydrochloride salt into the organic-soluble free base. Second, it precipitates the tin byproducts as insoluble SnO2/Sn(OH)4 complexes.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The tin emulsion can be broken by filtering the entire biphasic mixture through Celite prior to separation.
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Quality Control & Analytical Validation
To definitively validate the success of the reduction, perform the following checks:
-
TLC Analysis: The nitro-precursor is typically UV-active and runs higher (higher Rf) in standard eluent systems (e.g., 1:1 Hexane:EtOAc). The resulting aniline will have a significantly lower Rf due to increased polarity and hydrogen bonding, and will stain positively (brown/purple) with Ninhydrin.
-
1H-NMR Spectroscopy: The most definitive proof of reduction is the disappearance of the downfield aromatic protons adjacent to the electron-withdrawing nitro group (typically >8.0 ppm), and the appearance of a broad singlet integrating for 2H between 4.0–5.5 ppm, corresponding to the newly formed –NH2 protons.
References
-
Title: The hydrogenation of nitrobenzene to aniline: a new mechanism Source: RSC Publishing (Chemical Communications) URL: [Link][2]
-
Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL: [Link][4]
-
Title: Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL: [Link][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 4-(Quinolin-4-yloxy)aniline
Guide Version: 1.0
Introduction
4-(Quinolin-4-yloxy)aniline is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably as a key building block for several tyrosine kinase inhibitors (TKIs) used in oncology.[1][2] Its industrial production is primarily achieved through the nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinoline and 4-aminophenol. While straightforward in principle, scaling this synthesis from the lab bench to a multi-kilogram or pilot-plant scale introduces significant challenges related to yield, purity, process safety, and cost-effectiveness.
This guide provides a comprehensive technical resource for researchers, process chemists, and drug development professionals to troubleshoot and optimize the large-scale synthesis of this vital intermediate. It is structured in a question-and-answer format to directly address common issues encountered in the field.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of the synthesis and its critical parameters.
Q1: What is the most common and industrially viable synthetic route to this compound?
The most prevalent and scalable method is the direct coupling of a 4-chloroquinoline with 4-aminophenol via a nucleophilic aromatic substitution (SNAr) reaction.[3][4] This process, often referred to as an Ullmann-type or Goldberg-type reaction, involves the displacement of the chloride on the electron-deficient quinoline ring by the phenoxide ion of 4-aminophenol.[5] The reaction is typically performed in a high-boiling polar aprotic solvent in the presence of a base.
Q2: What are the Critical Process Parameters (CPPs) that must be controlled to ensure high yield and purity?
There are five primary CPPs for this synthesis:
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for deprotonating 4-aminophenol to its more nucleophilic phenoxide form.
-
Solvent Choice: The solvent must effectively dissolve reactants and facilitate the reaction, often at high temperatures. Polar aprotic solvents like DMSO, DMF, and NMP are common choices.[3]
-
Reaction Temperature: This reaction typically requires elevated temperatures (often >100 °C) to proceed at a reasonable rate.[5][6] Temperature control is critical to balance reaction speed with impurity formation.
-
Moisture Control: The presence of water can negatively impact the reaction by competing with the phenoxide nucleophile and affecting the solubility of the base.
-
Raw Material Quality: The purity of 4-chloroquinoline and 4-aminophenol is paramount. Impurities in starting materials can lead to side reactions and difficult-to-remove byproducts.
Q3: What are the most common impurities, and how are they formed?
The primary impurities include:
-
Unreacted Starting Materials: Residual 4-chloroquinoline and 4-aminophenol.
-
N-Arylation Product (Impurity A): Reaction at the amine of 4-aminophenol instead of the hydroxyl group, forming 4-((quinolin-4-yl)amino)phenol. This is a common issue as both the hydroxyl and amino groups are nucleophilic.
-
Bis-Quinoline Ether (Impurity B): Formed if a dihydroxyaniline impurity is present in the 4-aminophenol starting material.
-
Degradation Products: Formed from product or reactant decomposition at high temperatures, often leading to colored impurities.
Q4: What are the key safety considerations for this process on a large scale?
-
High Temperatures: The reaction is often run at high temperatures, requiring robust engineering controls to prevent thermal runaways.[5]
-
Strong Bases: Handling of bases like sodium hydride (NaH) or potassium tert-butoxide requires an inert atmosphere and careful control of additions to manage exotherms and reactivity with protic solvents.
-
Solvent Hazards: Polar aprotic solvents like DMF and DMSO have associated health risks and require proper handling in well-ventilated areas with appropriate personal protective equipment (PPE).
-
Work-up Quenching: Quenching the reaction mixture, often with water, can be highly exothermic and must be performed under controlled conditions to manage heat and potential gas evolution.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, causality-driven answers to specific problems encountered during the synthesis.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield is consistently below 80%, or varies significantly between batches. What are the likely causes and how can I fix this?
Low yield is the most common problem and can be traced back to several factors. The following decision tree and detailed explanations will help diagnose the root cause.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
1. Causality Behind the Base System: The reaction proceeds via the nucleophilic attack of the 4-aminophenoxide anion on 4-chloroquinoline. Incomplete deprotonation of 4-aminophenol is a primary cause of low conversion.
-
Problem: The chosen base is too weak or poorly soluble. For example, K₂CO₃ is a common choice but can have limited solubility in some organic solvents, reducing its effectiveness.
-
Solution & Rationale: Employ a stronger, more soluble base. Sodium tert-butoxide, potassium tert-butoxide, or sodium hydride (NaH) are excellent choices that ensure rapid and complete deprotonation.[7][8] Use a slight excess (1.1 to 1.5 equivalents) to drive the equilibrium towards the phenoxide. Patents often cite the use of sodium tert-butoxide in solvents like N,N-dimethylacetamide (DMAc) for high conversion.[7]
2. Causality Behind Solvent and Moisture: The solvent system dictates the solubility of reactants and the reaction rate.
-
Problem: The presence of water or use of a protic solvent (like an alcohol) will protonate the highly basic phenoxide intermediate, rendering it non-nucleophilic. Non-polar solvents will fail to dissolve the ionic intermediates.
-
Solution & Rationale: Use high-purity, anhydrous polar aprotic solvents such as DMSO, DMF, or NMP.[3][5] These solvents have high dielectric constants that stabilize the charged intermediates of the SNAr mechanism. Before starting, ensure all reagents and the reaction vessel are thoroughly dried.
3. Causality Behind Reaction Temperature: The quinoline ring, while activated by the nitrogen heteroatom, still requires significant thermal energy for the SNAr reaction to overcome the activation energy barrier.
-
Problem: Insufficient temperature leads to slow or stalled reactions. Conversely, excessively high temperatures (>150 °C) can cause thermal degradation of the starting materials or the final product, leading to dark-colored, impure material and lower yields.
-
Solution & Rationale: A typical temperature range for this reaction is 100-140 °C.[6][9] Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal balance between reaction time and impurity formation. A controlled heating ramp and uniform agitation are critical on a large scale to avoid localized overheating.
4. The Role of a Phase-Transfer Catalyst (PTC):
-
Problem: In some solvent systems, the generated phenoxide salt may have poor solubility in the organic phase, limiting its ability to react with the 4-chloroquinoline.
-
Solution & Rationale: Introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[10][11] The quaternary ammonium cation (R₄N⁺) pairs with the phenoxide anion, and the lipophilic alkyl groups of the cation shuttle the anion into the organic phase where the reaction occurs.[11][12] This can accelerate the reaction rate and allow for lower reaction temperatures, potentially reducing impurity formation.
Issue 2: High Levels of N-Arylation Impurity (4-((quinolin-4-yl)amino)phenol)
Q: My final product is contaminated with a significant amount of an isomer. HPLC and NMR confirm it's the N-arylated product. How can I improve the O-arylation selectivity?
This is a classic chemoselectivity problem. While the phenoxide is generally a stronger nucleophile than the aniline nitrogen, the amine can still compete, especially under certain conditions.
Table 1: Factors Influencing O- vs. N-Arylation Selectivity
| Parameter | Favors O-Arylation (Desired) | Favors N-Arylation (Undesired) | Rationale |
| Base | Strong, non-nucleophilic bases (NaH, KOtBu) | Weaker bases or those that don't fully deprotonate the phenol | Strong bases ensure the formation of the highly nucleophilic phenoxide, which is kinetically favored to attack over the neutral amine. |
| Solvent | Polar aprotic (DMSO, DMF) | Protic or less polar solvents | Polar aprotic solvents stabilize the charged phenoxide intermediate. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and allowing the amine to compete more effectively. |
| Temperature | Moderate (e.g., 90-110 °C) | Higher temperatures (>140 °C) | The N-arylation reaction often has a higher activation energy. Running the reaction at the minimum temperature required for a reasonable rate can suppress this side reaction. |
| Catalyst | Copper(I) catalysts (for Ullmann variant) | - | In some Ullmann-type couplings, copper catalysts can show a preference for C-N or C-O bond formation depending on the ligand used.[13][14] For SNAr, this is less of a factor. |
Experimental Protocol: Optimized for High O-Arylation Selectivity This protocol is based on conditions reported to favor C-O bond formation.[6][7]
-
Vessel Preparation: Ensure a clean, dry, nitrogen-purged reactor suitable for temperatures up to 150 °C.
-
Reagent Charge: To the reactor, charge anhydrous dimethyl sulfoxide (DMSO, 5-10 volumes relative to 4-chloroquinoline).
-
Base Addition: Under a strong nitrogen purge, carefully add sodium tert-butoxide (1.2 equivalents) portion-wise, ensuring the temperature remains below 30 °C.
-
4-Aminophenol Addition: Add 4-aminophenol (1.05 equivalents). Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide salt.
-
4-Chloroquinoline Addition: Add 4-chloroquinoline (1.0 equivalent).
-
Reaction: Heat the mixture to 120-125 °C and hold for 4-6 hours.[6] Monitor the reaction by HPLC for the disappearance of 4-chloroquinoline.
-
Work-up: Cool the reaction mixture to 20-25 °C. Slowly and carefully quench the reaction by adding it to a large volume of cold water (10-15 volumes). This will precipitate the product.
-
Isolation: Stir the resulting slurry for 2-3 hours to ensure complete precipitation. Filter the solid, wash thoroughly with water to remove residual DMSO and salts, and then with a non-polar solvent like heptane or MTBE to aid drying.
-
Drying: Dry the solid under vacuum at 50-60 °C until a constant weight is achieved.
Part 3: Process and Purification
Q: My product precipitates well during the water quench, but the purity is still low after filtration. What purification strategies are effective at a large scale?
Effective purification requires removing both unreacted starting materials and process-related impurities.
Purification Workflow
Caption: Purification strategy for crude this compound.
1. Acid/Base Washes (Reslurrying):
-
Rationale: This technique leverages the different acid-base properties of the product and key impurities. This compound is a weak base. Unreacted 4-aminophenol is amphoteric, while the N-arylated impurity is also basic.
-
Procedure:
-
Basic Wash: To remove unreacted 4-aminophenol, the crude solid can be reslurried in a dilute aqueous sodium carbonate or sodium bicarbonate solution.[6] The 4-aminophenol will be deprotonated to its water-soluble phenoxide and removed.
-
Acidic Wash: To remove highly basic impurities, a reslurry in dilute acetic acid can be effective.[6] The desired product may have some solubility, so this step must be carefully optimized to minimize yield loss.
-
2. Recrystallization:
-
Rationale: This is the most powerful technique for achieving high purity on a large scale. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in solution.
-
Common Solvent Systems:
-
Isopropanol/Water: A patent describes heating the crude material in isopropanol, then cooling and adding water to induce crystallization.[6]
-
Toluene: Another effective solvent for recrystallization, often involving heating to reflux followed by slow cooling.[6]
-
Tetrahydrofuran (THF) / Dimethylacetamide (DMAc): One reported procedure involves refluxing the crude material in a THF/DMAc mixture, followed by cooling to precipitate the purified product.[7]
-
References
-
Defensive Publications Series. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Technical Disclosure Commons. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some quinoline intermediates under phase transfer catalyst. Retrieved from [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PMC. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
PMC. (n.d.). 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. Retrieved from [Link]
-
Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- Google Patents. (2007). US20070123708A1 - Process for the synthesis of quinoline derivatives.
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
PubMed. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. Retrieved from [Link]
-
PubMed. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Minimizing Dimer Impurities in 4-(Quinolin-4-yloxy)aniline Synthesis
[1]
Status: Operational | Tier: L3 (Process Optimization) | Updated: 2025-05-15[1]
Executive Summary & Impurity Profiling
In the production of this compound via nucleophilic aromatic substitution (
If utilizing the Nitro-Reduction Route (coupling 4-nitrophenol followed by reduction), the "dimer" refers to Azo or Azoxy condensates formed during incomplete or aggressive reduction.[1]
The "Dimer" Targets
| Impurity Type | Structure Description | Origin | Criticality |
| Type A: Bis-Quinoline | N-(4-(quinolin-4-yloxy)phenyl)quinolin-4-amine | Direct Coupling: Product competes with starting phenol for electrophile.[1][2][3] | High (Hard to purge) |
| Type B: Azo/Azoxy | 4,4'-bis(quinolin-4-yloxy)azobenzene | Nitro Reduction: Condensation of nitroso/hydroxylamine intermediates.[1] | Medium (Reducible) |
| Type C: Oxidative | Phenazine or Biaryl coupling | Workup: Radical coupling due to air exposure/high pH.[1] | Low (Process control) |
Troubleshooting Guide (Interactive Q&A)
Scenario A: Direct Coupling (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) of 4-Chloroquinoline and 4-Aminophenol[1]
Q1: I am seeing >5% of the Bis-Quinoline Dimer (Type A) in my LC-MS. Why? Diagnosis: This is a classic competing nucleophile problem. The phenoxide oxygen is the intended nucleophile, but the aniline nitrogen in your product is also nucleophilic. Root Causes:
-
Excess Electrophile: You likely have a stoichiometric excess of 4-chloroquinoline.[1] Once the phenol is consumed, the remaining quinoline reacts with the product.
-
Base Strength: Using a base that is too strong (e.g., NaH, t-BuOK) can deprotonate the aniline (pKa ~25), making it hyper-nucleophilic.
-
Temperature: High temperatures (>100°C) reduce the selectivity difference between O- and N-alkylation.[1]
Corrective Action:
-
Stoichiometry Flip: Use a limiting amount of 4-chloroquinoline (0.95 eq) relative to 4-aminophenol (1.0–1.1 eq). It is easier to wash away unreacted aminophenol (water-soluble at pH < 4) than to separate the lipophilic dimer.
-
Base Switch: Switch to K₂CO₃ or Cs₂CO₃ in DMSO. These are strong enough to deprotonate the phenol (pKa ~10) but leave the aniline neutral.
Q2: Can I remove the Type A dimer by recrystallization? Answer: It is difficult. The dimer is structurally similar to the product but more lipophilic. Protocol: Exploiting the pKa difference is most effective.[1]
-
Dissolve the crude mixture in dilute aqueous acid (e.g., 1M HCl).
-
The product (mono-amine) and dimer (secondary amine) will both protonate, but the dimer is significantly more lipophilic.
-
Wash the acidic aqueous phase with Ethyl Acetate or DCM.[1] The dimer often partitions into the organic layer or precipitates as a gum, while the product remains in the water.
-
Basify the aqueous layer to recover the pure monomer.
Scenario B: Nitro-Reduction Route (4-Nitrophenol Coupling Reduction)
Q3: My product is colored (orange/red) and shows a mass of [2M-2] or [2M+14]. Diagnosis: You have Azo (2M-2) or Azoxy (2M+14) dimers.[1] Root Causes:
-
Catalyst Poisoning: If using Pd/C + H₂, trace sulfur or chloride from the previous step is slowing the reduction, stalling it at the hydroxylamine/nitroso stage, which then condenses.
-
High pH: Reductions using metals (Fe/Zn) in basic media promote condensation.[1]
Corrective Action:
-
Acidic Iron Reduction: Switch to Fe powder in Acetic Acid or NH₄Cl/EtOH .[1] The acidic environment prevents the condensation of the nitroso intermediate.
-
Transfer Hydrogenation: Use Formic Acid/TEA with Pd/C. The rapid hydrogen transfer kinetics bypass the long-lived intermediates that form dimers.[1]
Mechanistic Visualization
The following diagram illustrates the kinetic branching that leads to Type A (Bis-Quinoline) impurities during direct coupling.
Figure 1: Kinetic pathway showing the formation of the Bis-Quinoline Dimer (Type A) via secondary nucleophilic attack.
Optimized Experimental Protocols
Protocol A: High-Fidelity Direct Coupling (Minimizing Type A Dimer)
Best for: Rapid synthesis when starting materials are expensive.[1]
Reagents:
-
4-Chloro-7-methoxyquinoline-6-carboxamide (1.00 eq) [Electrophile][1]
-
4-Amino-3-chlorophenol (1.15 eq) [Nucleophile - Excess][1]
-
Potassium Carbonate (2.5 eq, anhydrous, milled)
-
DMSO (5 volumes)
Step-by-Step:
-
Slurry Formation: Charge DMSO, 4-Amino-3-chlorophenol, and
into the reactor. Stir at 25°C for 30 mins to form the phenoxide. Note: The solution may darken; this is normal. -
Controlled Addition: Heat the slurry to 80°C . Add the Quinoline electrophile portion-wise over 1 hour .
-
Why? Keeping the electrophile concentration low relative to the phenoxide favors the primary reaction over the secondary dimer formation.
-
-
Reaction Monitoring: Stir at 80°C. Monitor by HPLC every hour.
-
Stop Criteria: Quench when Quinoline < 1.0%. Do not wait for the Aminophenol to disappear (it is in excess).
-
-
Workup: Cool to 20°C. Add water (10 volumes) dropwise to precipitate the product.
-
Purification (The "Acid Wash"):
-
Filter the crude solid.
-
Resuspend in 1M HCl (aq). Filter off any insoluble solids (often the neutral dimer or inorganic salts).
-
Neutralize the filtrate with NaOH to pH 8 to reprecipitate the pure aniline product.
-
Protocol B: Iron-Mediated Reduction (Minimizing Type B Dimer)
Best for: Large-scale manufacturing where purity is paramount.[1]
Reagents:
-
4-(Quinolin-4-yloxy)nitrobenzene (1.0 eq)[1]
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (5.0 eq)
-
Ethanol/Water (3:1 ratio)
Step-by-Step:
-
Activation: Vigorously stir Iron powder in the Ethanol/Water/NH4Cl mixture at 60°C for 15 mins to activate the metal surface.[1]
-
Addition: Add the nitro compound.[1] Heat to reflux (78°C).
-
Kinetics: The reaction should complete in < 2 hours.
-
Critical: Extended reflux times promote the condensation of the hydroxylamine intermediate into the Azoxy dimer .
-
-
Filtration: Filter hot through Celite to remove iron oxides.[1]
-
Isolation: Concentrate the filtrate. The aniline crystallizes upon cooling.
Comparative Data: Solvent & Base Effects
The following data summarizes the impact of reaction conditions on the ratio of Product (O-alkyl) to Dimer (N-alkyl/Bis).
| Entry | Solvent | Base | Temp (°C) | Product:Dimer Ratio | Notes |
| 1 | DMF | NaH | 25 | 60:40 | Avoid. Strong base deprotonates aniline, causing massive dimerization. |
| 2 | DMSO | t-BuOK | 60 | 85:15 | Fast reaction, but significant N-alkylation. |
| 3 | DMSO | K₂CO₃ | 80 | 98:2 | Optimal. Carbonate is selective for phenol. |
| 4 | NMP | Cs₂CO₃ | 100 | 92:8 | Higher temp increases N-attack rates.[1] |
| 5 | EtOH | NaOH | Reflux | N/A | Low conversion; poor solubility of quinoline. |
References
-
Eisai R&D Management Co Ltd. (2002).[1] Nitrogen-containing aromatic ring derivatives.[1][2][3][4][5][6][7] (Patent No.[1] US7253286B2). Google Patents. Link
- Describes the foundational synthesis of Lenvatinib intermediates and the use of carbon
-
Exelixis Inc. (2019).[1] Process for the preparation of cabozantinib and intermediates thereof. (Patent No.[1] WO2019183498A1). Google Patents. Link
- Details the specific "dimer" impurities (N,O-bis species)
-
SynZeal Research. (2024).[1] Cabozantinib Dimer Impurity Data Sheet.[1][8] SynZeal. Link
-
Provides structural confirmation of the N-alkylation dimer (CAS 2832439-31-1).[1]
-
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
).[5]Link- General mechanistic grounding for regioselectivity in SNAr reactions.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | 417722-93-1 [chemicalbook.com]
- 7. US20070117842A1 - Polymorph of 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6- quinolinecarboxamide and a process for the preparation of the same - Google Patents [patents.google.com]
- 8. clearsynth.com [clearsynth.com]
Troubleshooting low conversion rates in quinoline ether synthesis
Introduction: The Quinoline Challenge
Quinoline ethers are privileged pharmacophores in antimalarials, kinase inhibitors, and receptor antagonists. However, synthesizing them is rarely straightforward. The quinoline ring system presents a "Jekyll and Hyde" profile: it is electron-deficient enough to invite nucleophilic attack, yet the ring nitrogen introduces complex regiochemical ambiguity (N- vs. O-alkylation).
This guide addresses the three most common failure modes reported by our users:
-
Regiochemical Drift: Getting N-alkylated quinolones instead of O-alkylated ethers.
- Stagnation: Lack of reactivity in chloro/bromo-quinolines.
-
Catalytic Failure: Stalled Palladium cycles in cross-coupling attempts.
Diagnostic Workflow
Before altering reagents, identify your specific failure mode using the decision matrix below.
Figure 1: Decision tree for selecting the correct optimization strategy based on starting material and observed failure mode.
Troubleshooting Module A: The Ambident Nucleophile (Hydroxyquinolines)
The Issue: You are reacting 4-hydroxyquinoline with an alkyl halide, but NMR shows the N-alkylated quinolone (carbonyl form) is the major product.
The Science: 2- and 4-hydroxyquinolines exist in a tautomeric equilibrium that heavily favors the amide (quinolone) form. Under standard basic conditions (e.g.,
FAQ: Regioselectivity Control
Q: How do I force O-alkylation over N-alkylation? A: You must manipulate the Hard-Soft Acid-Base (HSAB) parameters or use a mechanism that bypasses the free anion.
Protocol 1: The Silver Bullet (HSAB Control)
Silver ions (
-
Reagents: Alkyl Halide (1.1 eq),
(1.5 eq). -
Solvent: Toluene or Benzene (Non-polar solvents suppress charge separation, favoring the tight ion pair).
-
Why it works: The heterogeneous silver carbonate creates a local environment where the Ag-N interaction shields the nitrogen.
Protocol 2: The Mitsunobu Inversion If your alkylating agent is an alcohol, the Mitsunobu reaction is the gold standard for O-selectivity because it activates the alcohol, not the quinoline.
-
Reagents: Alcohol (1.0 eq), Hydroxyquinoline (1.0 eq),
(1.2 eq), DEAD or DIAD (1.2 eq). -
Solvent: Anhydrous THF or DCM.
-
Critical Step: Add DEAD dropwise at 0°C.
-
Mechanism: The oxy-phosphonium intermediate reacts exclusively with the oxygen of the quinoline because the N-H proton is not acidic enough to drive the kinetics compared to the O-H, and the steric bulk of
discourages N-attack.
Data Comparison: Alkylation Conditions
| Condition | Major Product | Yield (Typical) | Mechanism Note |
| N-alkyl (Quinolone) | 60-80% | Thermodynamic control favors N-alkylation. | |
| O-alkyl (Ether) | 75-90% | Ag blocks N-site (HSAB). | |
| Mitsunobu ( | O-alkyl (Ether) | 85-95% | Kinetic control via O-phosphonium. |
Troubleshooting Module B: The Deactivated Electrophile (Haloquinolines)
The Issue: You are attempting an
The Science: Nucleophilic Aromatic Substitution (
FAQ: Activation
Q: My substrate is electron-rich. How do I make it react? A: You must lower the LUMO energy of the quinoline ring. The most effective way is Acid Catalysis .
Protocol: Acid-Catalyzed Etherification Protonating the ring nitrogen renders the system highly electrophilic, mimicking the reactivity of a quaternary ammonium salt.
-
Mix: 4-Chloroquinoline (1 eq) + Alcohol (Solvent/Excess).
-
Catalyst: HCl (conc.) or p-TsOH (0.1 - 1.0 eq).
-
Heat: Reflux (or Microwave at 120°C for 20 min).
-
Mechanism: Protonation of
Inductive withdrawal increases at C4 Alcohol attacks C4 Elimination of HCl.
Figure 2: Acid-catalyzed activation pathway. Protonation is the rate-determining enabler.
Troubleshooting Module C: Palladium-Catalyzed Coupling
The Issue: Traditional
The Science: C-O reductive elimination is significantly more difficult than C-N coupling because the Pd-O bond is stronger and more polar. Standard ligands (like
FAQ: Ligand Selection
Q: Which ligand should I use for Quinoline C-O coupling? A: You need bulky, electron-rich dialkylbiaryl phosphines. These ligands promote the difficult reductive elimination step.
Recommended System (Buchwald-Hartwig Type):
-
Catalyst:
or . -
Ligand: RockPhos or BrettPhos (Critical).
-
Why: RockPhos provides extreme steric bulk, forcing the O-alkyl group and the quinoline ring close enough to eliminate.
-
-
Base:
(Solubility in organic solvents is key). -
Solvent: Toluene or Dioxane (Anhydrous).
Troubleshooting Checklist for Pd-Coupling:
-
Oxygen: Are you strictly degassing? Pd(0) is rapidly oxidized.
-
Water: Are your bases dry?
is hygroscopic; water kills the catalytic cycle. -
Ligand Ratio: Use a 1.2:1 to 2:1 Ligand:Pd ratio to ensure the active species is ligated.
References
-
Mitsunobu Reaction Selectivity
-
Regioselectivity (N vs O)
-
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides". Journal of the American Chemical Society, 77(23), 6269–6280.
- Note: Foundational paper establishing the heterogeneity rule (Silver salts favor reaction at the most electronegative
-
-
Palladium-Catalyzed C-O Bond Formation
-
Burgos, C. H., & Buchwald, S. L. (2006). "A General Method for the Synthesis of Aryl Ethers". Angewandte Chemie International Edition, 45(26), 4321-4326.
- Note: Introduces RockPhos and bulky ligands specifically for difficult C-O couplings.
-
-
Mechanisms in Heterocycles:
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
- Note: Comprehensive text on activating str
-
Sources
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Troubleshooting Solubility & Peak Distortion of 4-(Quinolin-4-yloxy)aniline in HPLC
Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with 4-(Quinolin-4-yloxy)aniline , a critical lipophilic intermediate often used in the synthesis of kinase inhibitors (e.g., Lenvatinib).
Due to its unique structural properties, this compound is notorious for causing peak splitting, severe tailing, and column overpressurization in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded solutions to resolve these solubility and solvent-mismatch issues.
Mechanistic Understanding: The "Why" Behind the Failure
To troubleshoot effectively, we must first understand the physicochemical properties of this compound. The molecule contains two basic nitrogen centers:
-
Quinoline Nitrogen: pKa ~4.9
-
Aniline Nitrogen: pKa ~4.6
The pKa vs. pH Dynamic
In HPLC method development, the "Rule of 2" dictates that the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure >99% ionization . At a neutral pH (e.g., unbuffered water), both nitrogen atoms remain unprotonated. In this free-base form, the molecule is highly hydrophobic and exhibits near-zero aqueous solubility. If injected into a highly aqueous mobile phase (typical of early gradient conditions), the analyte immediately precipitates at the column head. By lowering the mobile phase pH to ≤ 2.5, both nitrogens become protonated (forming a di-cation), which drastically increases aqueous solubility via ion-dipole interactions.
The Solvent Effect (Peak Splitting)
Because the free base is insoluble in water, researchers often dissolve stock samples in 100% DMSO or Acetonitrile. When a large volume of this "strong solvent" is injected into a weak mobile phase, it creates a localized disruption. The analyte travels rapidly down the column within the strong sample plug before it can properly partition into the stationary phase. This uneven band broadening manifests as peak splitting or "double peaks" .
Figure 1: Pathway of analyte precipitation and resulting peak distortion.
Frequently Asked Questions (FAQs)
Q1: Why does my system backpressure spike after 5-10 injections of this compound? A: This is a classic symptom of on-column precipitation. If your sample is dissolved in DMSO but your mobile phase is unbuffered water/methanol, the analyte crashes out at the column frit the moment the DMSO diffuses. Over multiple injections, this precipitated mass accumulates, clogging the frit and causing pressure spikes.
Q2: I see a split peak (or a distinct shoulder) on my main peak. Is it a degradant or an impurity? A: While it could be an impurity, it is highly likely to be a solvent effect. If you are injecting >5 µL of a sample dissolved in 100% organic solvent into a highly aqueous mobile phase, the analyte band is splitting. Try injecting 1 µL; if the peak shape normalizes, it is a solvent effect, not a degradant .
Q3: Can I just use 100% Methanol as my mobile phase to keep it dissolved? A: While 100% Methanol will keep the analyte solvated, it eliminates chromatographic retention on a C18 column. The compound will elute in the void volume (t0), making it impossible to separate from baseline artifacts or actual impurities. You must balance solubility with retention by using an acidic aqueous buffer.
Step-by-Step Troubleshooting Protocols
Protocol A: Mobile Phase Optimization (pH Control)
To prevent precipitation and secondary interactions with residual column silanols, you must force the analyte into its ionized state.
-
Select an Acidic Modifier: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). This ensures a consistent pH of ~2.0 across the entire gradient .
-
Prepare the Gradient: Set initial conditions to 90% A / 10% B. Do not start at 100% aqueous, as a small amount of organic modifier helps wet the stationary phase and aids in initial solvation.
-
Column Selection: Utilize a fully endcapped C18 column. Even at low pH, un-endcapped silanols can interact with the protonated aniline group, causing severe peak tailing.
-
Self-Validation Check: Run a blank injection (mobile phase only) after your highest concentration standard. If carryover is >0.1%, the analyte is still adhering to the column, indicating the pH is not low enough or the column is compromised.
Protocol B: Sample Diluent Optimization (Mitigating Solvent Effects)
To eliminate peak splitting, the sample diluent must closely match the initial mobile phase conditions.
-
Prepare Stock Solution: Dissolve the raw API in 100% DMSO to create a 10 mg/mL stock. (DMSO is acceptable only for the highly concentrated stock).
-
Perform Serial Dilution: Dilute the stock to your working concentration (e.g., 0.1 mg/mL) using a diluent that matches your initial gradient conditions (e.g., 90% Water / 10% ACN with 0.1% TFA).
-
Control Injection Volume: If the final diluent still contains >10% DMSO, restrict your injection volume to ≤ 2 µL.
-
Self-Validation Check: Monitor peak symmetry (
) across triplicate injections. A self-validating system will yield an between 0.9 and 1.2 with an RSD < 1.0% for peak area.
Figure 2: Step-by-step workflow for mobile phase and diluent optimization.
Data Presentation & Troubleshooting Matrices
Table 1: Solubility & Chromatographic Behavior vs. Mobile Phase pH
This table summarizes the causality between pH, ionization, and observed chromatographic phenomena for this compound.
| Mobile Phase pH | Analyte Ionization State | Aqueous Solubility | Chromatographic Result |
| pH 7.0 (Neutral) | Uncharged (Free Base) | Very Low | Precipitation at frit, high backpressure, missing peaks. |
| pH 4.5 - 5.0 | ~50% Protonated | Variable / Moderate | Irreproducible retention times, broad peaks, severe tailing. |
| pH 2.0 - 2.5 | >99% Protonated (Di-cation) | Very High | Sharp, symmetrical peaks, stable retention, low backpressure. |
Table 2: Rapid Troubleshooting Matrix
Use this matrix to quickly correlate visual symptoms on your chromatogram to immediate corrective actions.
| Symptom | Primary Root Cause | Immediate Corrective Action |
| Split / Double Peaks | Solvent Effect (Injection solvent is stronger than mobile phase). | Dilute sample in initial mobile phase; reduce injection volume to ≤2 µL. |
| Increasing Backpressure | Analyte precipitation at the column head/frit. | Lower mobile phase pH to ≤2.5; install an in-line guard column. |
| Severe Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Switch to a fully endcapped C18 column; ensure acidic buffer is fresh. |
| Drifting Retention Time | Insufficient buffering capacity causing variable ionization. | Increase buffer concentration (e.g., use 25 mM Phosphate buffer at pH 2.5). |
References
Controlling moisture sensitivity during 4-(Quinolin-4-yloxy)aniline storage
Topic: Controlling Moisture Sensitivity & Oxidative Stability
Document ID: TSC-QOA-004 | Version: 2.1 | Status: Active
Executive Summary
4-(Quinolin-4-yloxy)aniline (and its derivatives, such as the Lenvatinib intermediate) represents a class of diaryl ether-linked anilines . While the ether linkage itself is chemically robust, the primary amine (aniline moiety) is the "Achilles' heel."
The Core Threat: Moisture is rarely the direct reactant. Instead, it acts as a catalytic solvent . Adsorbed water increases molecular mobility on the crystal surface, allowing atmospheric oxygen to attack the electron-rich aniline nitrogen. This leads to oxidative browning (azo/azoxy formation) and carbamylation (reaction with
This guide provides a self-validating system to maintain purity >99.5% during long-term storage.
Module 1: The Science of Degradation
Q: Why does my off-white powder turn brown even in a sealed bottle?
A: You are likely witnessing Moisture-Assisted Oxidation (MAO). Even in a "sealed" bottle, trapped headspace air contains moisture and oxygen. The degradation follows a specific cascade:
-
Hygroscopic Activation: The quinoline nitrogen is basic. If trace acid is present (or if stored as a salt), it pulls moisture from the air.
-
The "Water Bridge": Water molecules form a microscopic liquid layer on the crystal surface.
-
Mobility & Oxidation: This liquid layer dissolves surface molecules, giving them the rotational freedom to react with oxygen. The aniline oxidizes to quinone imines or couples to form azo dimers (deep brown/red chromophores).
Visualizing the Degradation Pathway
The following diagram illustrates how moisture acts as the "key" that unlocks the degradation cycle.
Figure 1: The Moisture-Assisted Oxidation (MAO) Cycle. Note how degradation products can accelerate further moisture uptake.
Module 2: Storage Protocols (The "Dry Chain")
Q: What is the absolute best way to store this compound for >6 months?
A: Implement the "Argon Blanket" Protocol. Do not rely on simple screw-cap vials. Use the following Double-Barrier System.
The Protocol
| Parameter | Specification | Reason |
| Primary Container | Amber Glass Vial (Silanized preferred) | Blocks UV light (which catalyzes aniline oxidation). Glass prevents gas permeation. |
| Headspace | Argon (Ar) or Nitrogen ( | Argon is heavier than air and forms a better "blanket" over the powder than Nitrogen. |
| Seal | Teflon-lined cap + Parafilm | Teflon resists organic vapors; Parafilm creates a secondary moisture barrier. |
| Secondary Container | Desiccator or Mylar Bag | Provides the macroscopic moisture barrier. |
| Desiccant | Indicating Silica Gel or Molecular Sieves (4Å) | Actively scavenges moisture that permeates the outer barrier. |
| Temperature | -20°C (Long term) or 4°C (Short term) | Arrhenius equation: Lowering T slows oxidation kinetics significantly. |
Critical Warning: The "Cold Trap" Effect
Never open a bottle immediately after removing it from the freezer.
-
The Risk: Cold glass condenses atmospheric moisture instantly (like a cold soda can). This water condenses inside the bottle once opened, destroying the sample.
-
The Fix: Allow the closed container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.
Module 3: Handling & Weighing Strategy
Q: The powder becomes sticky/clumpy during weighing. How do I stop this?
A: You are fighting "Deliquescence Speed." If the material is a salt form (e.g., Hydrochloride), it can absorb water in seconds.
The "Hygroscopic Weighing" Workflow
Figure 2: Safe handling workflow to prevent condensation and moisture uptake.
Technique Tip: If you do not have a glovebox, use the "Sub-aliquot Method" :
-
In a dry environment, divide your bulk supply into small, single-use vials (e.g., 50mg each).
-
Seal them all under Argon.
-
When you need material, sacrifice one vial. This protects the main stock from repeated exposure cycles.
Module 4: Troubleshooting & FAQ
Q1: My sample has turned light pink/brown. Is it ruined?
Status: Likely Usable (with caution).
-
Diagnosis: This is early-stage surface oxidation of the aniline group. It often looks worse than it is (high color intensity, low mass %).
-
Action: Check purity via HPLC. If purity is >98%, you can use it, but the oxidation products may act as radical initiators.
-
Remediation: If purity is compromised (<95%), perform a recrystallization using Ethanol/Water (degassed) or Toluene , followed by immediate vacuum drying.
Q2: Can I dry the material in an oven?
Status: Risky.
-
Risk: Heat accelerates oxidation. Drying a wet aniline derivative in a hot air oven (= heat + oxygen) will turn it into tar.
-
Solution: Use a Vacuum Desiccator or Vacuum Oven at moderate temperature (30-40°C) with
(Phosphorus Pentoxide) as the desiccant. The vacuum removes oxygen, making heat safe.
Q3: Which salt form is most stable?
Status: Free Base vs. HCl.
-
Free Base: Generally less hygroscopic but more prone to oxidation (electron-rich nitrogen).
-
HCl Salt: Highly hygroscopic (absorbs water) but the protonated nitrogen is more resistant to oxidation.
-
Verdict: Store the HCl salt if you have excellent moisture control (desiccators). Store the Free Base if you have excellent oxygen control (inert gas).
References & Authority
-
PubChem. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (Lenvatinib Intermediate) Compound Summary. National Library of Medicine.
-
Relevance: Provides chemical property data and GHS safety classifications for the specific quinoline-aniline class.
-
-
Sigma-Aldrich (Merck). Aniline Storage and Stability Guidelines. Technical Bulletin AL-123.
-
Relevance: Industry standard protocols for handling electron-rich aromatic amines.
-
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.
-
Relevance: Defines the regulatory standards for "Stress Testing" (hydrolysis/oxidation) used in pharmaceutical development.
-
-
Frontiers in Chemistry. 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. (2025).[1][2][3][4]
-
Relevance: Details the synthetic stability and reactivity of the 4-aminoquinoline scaffold.
-
Sources
- 1. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | C17H16N2O3 | CID 11594543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Technical Support Center: Catalyst Selection for Optimizing 4-(Quinolin-4-yloxy)aniline Purity
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Optimizing Visual Presentation
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Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis of 4-(quinolin-4-yloxy)aniline (CAS No. 863503-93-9) [1.1].
This molecule is a highly critical intermediate in the development of receptor tyrosine kinase (RTK) inhibitors, including DDR1 inhibitors and anti-angiogenic agents like Lenvatinib[1][2]. The synthesis fundamentally relies on the catalytic reduction of the precursor, 4-(4-nitrophenoxy)quinoline. However, achieving high API-grade purity requires precise catalyst selection to prevent chemoselectivity failures such as over-reduction, hydrodehalogenation, and ether bond cleavage.
Below, you will find our comprehensive troubleshooting guide, comparative catalyst data, and self-validating standard operating procedures (SOPs).
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing quinoline ring over-reduction during the catalytic hydrogenation of 4-(4-nitrophenoxy)quinoline?
Causality: Palladium on Carbon (Pd/C) is a highly active hydrogenation catalyst. While it rapidly reduces the nitro group to an aniline, the nitrogen-containing heteroaromatic quinoline ring is highly susceptible to partial saturation under elevated
Q2: My starting material contains a halogen (e.g., 3-fluoro-4-(quinolin-4-yloxy)aniline). How do I prevent hydrodehalogenation?
Causality: Palladium readily inserts into
Q3: What causes ether bond cleavage (hydrogenolysis) during the reduction step, and how can I minimize it?
Causality: The
Part 2: Quantitative Data & Catalyst Performance Matrix
To aid in your experimental design, the following table summarizes the performance metrics of common catalytic systems used for the reduction of 4-(4-nitrophenoxy)quinoline derivatives.
| Catalyst System | Relative Activity | Risk of Quinoline Over-Reduction | Risk of Hydrodehalogenation | Risk of Ether Cleavage | Best Use Case |
| Standard Pd/C ( | Very High | High | High | Moderate (pH dependent) | Simple, non-halogenated substrates with strict |
| Poisoned Pd/C ( | Moderate | Low | Moderate | Low | Substrates prone to heteroaromatic over-reduction. |
| Pt/C ( | High | Low | Very Low | Low | Halogenated derivatives (e.g., fluoro- or chloro-substituted). |
| Moderate | Zero | Zero | Zero | Complex substrates where catalytic hydrogenation fails[2][3]. |
Part 3: Standard Operating Procedures (SOPs)
Every protocol provided below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Chemoselective Nitro Reduction using Iron/Ammonium Chloride
This method utilizes single-electron transfer (SET) to guarantee absolute chemoselectivity, avoiding any risk to the quinoline ring or ether linkage[2][3].
Step-by-Step Methodology:
-
Reactor Charging: To a round-bottom flask, add 4-(4-nitrophenoxy)quinoline (1.0 eq, e.g., 1.8 g), fine Iron powder (3.0 eq, 1.8 g), and Ammonium chloride (5.0 eq, 3.6 g)[2].
-
Solvent Addition: Suspend the mixture in a solvent system of Ethanol:Water (4:1 v/v, e.g., 30 mL EtOH / 7 mL
)[2]. -
Thermal Activation: Heat the vigorously stirred suspension to 80 °C (reflux) for 2 hours[2].
-
Validation Checkpoint 1 (Visual & Analytical): The reaction mixture will transition from a deep yellow suspension to a pale solution containing dark iron sludge. Confirm completion via LC-MS; the target mass for this compound is
237.1 [5]. -
Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethyl acetate[2].
-
Isolation: Wash the combined organic filtrate with brine, dry over anhydrous magnesium sulfate (
), and concentrate under reduced pressure. Wash the resulting solid with diethyl ether to yield the highly pure API intermediate[2].
Protocol B: Catalytic Hydrogenation using Pt/C for Halogenated Substrates
Use this protocol when processing halogen-containing derivatives to prevent hydrodehalogenation.
Step-by-Step Methodology:
-
Reactor Charging: Charge a high-pressure autoclave with the halogenated 4-(4-nitrophenoxy)quinoline derivative (1.0 eq) and 5% Pt/C (5 wt% relative to substrate).
-
Atmosphere Exchange: Purge the vessel with Nitrogen (
) three times to remove oxygen, followed by three purges with Hydrogen ( ). -
Reaction Execution: Pressurize to 1 atm
and stir vigorously at 25 °C. -
Validation Checkpoint 2 (Volumetric): Strictly monitor
uptake. The reaction is complete when exactly 3.0 molar equivalents of are consumed. Warning: Over-consumption indicates the onset of quinoline ring reduction. -
Workup: Purge the vessel with
, filter the catalyst through Celite (do not let the filter cake dry out to prevent auto-ignition), and concentrate the filtrate.
Part 4: Mechanistic & Workflow Visualizations
Catalyst decision tree for optimizing nitro reduction based on substrate functional groups.
Mechanistic pathways showing desired nitro reduction versus common catalytic side reactions.
References
- Source: Google Patents (Eisai Co., Ltd.)
-
US 7,253,286 B2 - United States Patent (Funahashi et al.) Source: Googleapis / USPTO URL:[Link]
- EP0326330B1 - Quinoline fungicides Source: Google Patents URL
- WO2021043245A1 - Hydantoin derivative (DDR1 Inhibitors)
Sources
- 1. WO2021043245A1 - Hydantoin derivative - Google Patents [patents.google.com]
- 2. WO2002032872A1 - Nitrogenous aromatic ring compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0326330B1 - Quinoline fungicides - Google Patents [patents.google.com]
- 5. L6520 | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stability & Handling of 4-(Quinolin-4-yloxy)aniline
Status: Operational Subject: Thermal & Oxidative Stabilization Protocols Target Analyte: 4-(Quinolin-4-yloxy)aniline (CAS: 54394-52-8 / General Scaffold) Context: Kinase Inhibitor Synthesis (e.g., Lenvatinib, Cabozantinib intermediates)
Module 1: The Thermal-Oxidative Vulnerability Profile
Executive Summary: this compound is a "Janus-faced" molecule. While the quinoline-ether core is relatively thermally robust (stable >200°C in inert conditions), the aniline moiety renders the compound highly susceptible to thermal-oxidative degradation . Heat acts as a catalyst for oxidation, not necessarily the primary decomposition agent itself.
Degradation Mechanisms
| Stressor | Vulnerability Zone | Mechanism | Visual Indicator |
| Heat + Oxygen | Primary Amine (-NH₂) | Oxidative Coupling: Formation of azo-dimers, phenazines, and polymeric "aniline blacks." | Sample turns pink |
| Heat + Acid | Ether Linkage (C-O-C) | Acidolysis: Cleavage of the ether bond yielding 4-hydroxyquinoline and p-aminophenol. | Loss of yield; appearance of polar impurities on TLC/HPLC. |
| Light | Quinoline Ring | Photolysis: Radical formation leading to ring oxidation. | Surface yellowing/darkening. |
Pathway Visualization
Figure 1: Mechanistic pathways for degradation. Note that oxidative degradation is the dominant failure mode under standard laboratory heating conditions.
Module 2: Critical Process Parameters (CPP)
To maintain purity >99%, the following parameters must be strictly controlled.
Temperature Limits
-
Solid State (Inert): Stable up to 150°C (Melting point range typically 190-200°C depending on polymorph).
-
Solid State (Air): Degradation onset observable >60°C over 24 hours.[1]
-
Solution (DMSO/DMF): Avoid T > 100°C for prolonged periods. The basicity of the aniline can promote side reactions with amide solvents at high temperatures.
Drying Protocols
-
Recommended: Vacuum oven at 50–60°C for 12–24 hours.
-
Mandatory: Nitrogen bleed or strictly inert atmosphere.
-
Forbidden: Convection ovens (forced air) >40°C. This guarantees oxidation.
Solvent Selection
-
Preferred: Toluene (azeotropic drying), THF (low T operations).
-
Caution: DMSO/DMF. While excellent solvents, they are difficult to remove without high heat. Residual DMSO can act as an oxidant (Swern-type mechanism) under specific activation conditions.
Module 3: Troubleshooting Guide (FAQs)
Q1: My off-white solid turned brown after drying in the oven. Is it recoverable?
-
Diagnosis: You have oxidized the surface of the aniline. This is "Aniline Black" formation.
-
Solution:
-
If the color is superficial, wash the solid with cold ether or dichloromethane (DCM). The oxidized oligomers are often more soluble in organic solvents than the pure crystalline product.
-
Recrystallize from Ethanol/Water or Toluene.
-
Prevention: Never use a standard air oven. Use a vacuum oven with a nitrogen backfill.
-
Q2: I see a new spot on TLC at the baseline after refluxing in acidic media.
-
Diagnosis: You likely cleaved the ether bond. The quinoline nitrogen, when protonated, makes the 4-position highly electrophilic, inviting water to attack and displace the aniline.
-
Solution:
Q3: The yield is good, but the purity is stuck at 95%. HPLC shows a peak with M+14 or M+16.
-
Diagnosis: M+16 suggests N-oxide formation (oxidation of the quinoline nitrogen or aniline nitrogen). M+14 (if using methanol) could suggest methylation, though less likely without a catalyst.
-
Solution:
-
Degas all solvents by sparging with Argon for 15 minutes before heating.
-
Add a radical scavenger/antioxidant like BHT (butylated hydroxytoluene) if the downstream chemistry permits.
-
Module 4: Validated Handling Workflow
Follow this logic gate for all thermal manipulations to ensure "Self-Validating" integrity.
Figure 2: Decision tree for thermal processing. The Drying Step is the most common point of failure.
Module 5: Experimental Protocol (Purification)
Context: Recovery of high-purity material from partially oxidized crude.
-
Dissolution: Suspend crude solid in Ethanol (10 volumes) .
-
Heating: Heat to reflux (approx 78°C) under Argon atmosphere .
-
Note: If the solution is dark black/opaque, treat with activated charcoal (5 wt%) for 15 minutes at reflux, then filter hot through Celite.
-
-
Crystallization: Add Water (5 volumes) dropwise to the hot solution until turbidity persists.
-
Cooling: Allow to cool slowly to Room Temperature (RT) with stirring. Do not crash cool on ice immediately, as this traps impurities.
-
Filtration: Filter the off-white crystals.
-
Wash: Wash the cake with cold 1:1 Ethanol/Water.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Validation: Check HPLC purity.[5] Target >99.5% a/a.
-
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Eisai R&D Management Co., Ltd. (2006). Process for preparing quinoline derivatives (Lenvatinib Intermediates). US Patent 7,253,286.
-
National Institutes of Health (NIH). (2025). Degradation kinetics and mechanism of aniline by heat-assisted oxidation. Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sefh.es [sefh.es]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing synthetic routes: 4-aminophenol vs 4-nitrophenol pathways
Audience: Researchers, Process Chemists, and Drug Development Professionals. Scope: Technical comparison of the direct nitrobenzene hydrogenation route vs. the 4-nitrophenol reduction route.
Executive Summary
4-Aminophenol (PAP) is the primary precursor for the manufacture of paracetamol (acetaminophen), a global analgesic essential. The industrial synthesis of PAP is dominated by two competing philosophies:
-
The "Direct" Route (Mallinckrodt Process): A single-step catalytic hydrogenation of nitrobenzene accompanied by an acid-catalyzed Bamberger rearrangement.
-
The "Stepwise" Route: The reduction of 4-nitrophenol (PNP), which itself must be synthesized via phenol nitration.
The Verdict: While the 4-Nitrophenol Route offers superior chemical yield (>95%) and product purity, the Nitrobenzene Route is economically superior for large-scale commodity manufacturing due to the significantly lower cost of nitrobenzene compared to 4-nitrophenol. However, for smaller-scale, high-purity pharmaceutical applications where waste treatment capacity is limited, the 4-nitrophenol route remains relevant.
Route Analysis
Route A: Direct Hydrogenation of Nitrobenzene (Mallinckrodt Process)
This route bypasses the isolation of nitrophenol intermediates, converting nitrobenzene directly to PAP. It relies on the Bamberger Rearrangement , where the intermediate phenylhydroxylamine (PHA) rearranges under acidic conditions rather than reducing further to aniline.
-
Mechanism: Nitrobenzene
Phenylhydroxylamine Nitrenium Ion 4-Aminophenol. -
Primary Challenge: Controlling the selectivity. The intermediate PHA can easily be hydrogenated further to aniline (an unwanted byproduct in this context), or rearrange to other isomers.
Experimental Protocol (Lab-Scale Simulation of Industrial Process)
Safety Warning: Phenylhydroxylamine is a potent mutagen and blood toxin. Handle all intermediates in a fume hood.
-
Reagents: Nitrobenzene (12.3 g, 0.1 mol), 10% Pt/C catalyst (0.3 g), 15% w/w Sulfuric Acid (150 mL), Dimethyldodecylamine sulfate (surfactant, 0.1 g).
-
Setup: High-pressure Hastelloy reactor equipped with a gas entrainment impeller.
-
Procedure:
-
Charge the reactor with acid, surfactant, and catalyst.
-
Add nitrobenzene.[1][2][3] The surfactant creates a stable emulsion (critical for phase transfer).
-
Purge with
, then pressurize with to 3-5 bar . -
Heat to 80°C . Maintain vigorous stirring (>1000 rpm) to ensure
mass transfer. -
Reaction Monitoring: Monitor
uptake. The reaction is complete when uptake ceases (approx. 3-4 hours). -
Workup: Filter the catalyst while hot (recycle). Neutralize the filtrate with
to pH 7-8. PAP precipitates as a white/off-white solid. -
Purification: Recrystallize from water containing sodium dithionite (antioxidant).
-
Critical Control Points:
-
Acid Concentration: Must be maintained to favor rearrangement over reduction. Low acidity leads to aniline; high acidity causes sulfonated byproducts.
-
Temperature:
increases aniline formation.
Route B: Catalytic Hydrogenation of 4-Nitrophenol
This is the "cleaner" chemical transformation. Since the starting material (4-nitrophenol) already has the oxygen atom in the correct position, the reaction is a simple reduction of the nitro group.
-
Mechanism: 4-Nitrophenol
4-Aminophenol + . -
Primary Challenge: The cost and availability of pure 4-nitrophenol.
Experimental Protocol (Catalytic Hydrogenation)
Note: This replaces the legacy Fe/HCl (Béchamp) reduction, eliminating iron sludge waste.
-
Reagents: 4-Nitrophenol (13.9 g, 0.1 mol), Raney Nickel (1.0 g, washed neutral), Ethanol (100 mL).
-
Setup: Stainless steel autoclave.
-
Procedure:
-
Dissolve 4-nitrophenol in ethanol.
-
Add Raney Nickel catalyst (under water/ethanol slurry to prevent pyrophoric ignition).
-
Pressurize with
to 20-40 bar . -
Heat to 50-60°C .
-
Reaction Monitoring: Monitor pressure drop. Reaction is typically fast (30-60 mins).
-
Workup: Filter catalyst (keep wet). Evaporate solvent to yield crude PAP.
-
Purification: Often unnecessary for technical grade; recrystallization from hot water for pharma grade.
-
Comparative Performance Data
The following table contrasts the two routes based on industrial metrics.
| Metric | Route A: Nitrobenzene (Mallinckrodt) | Route B: 4-Nitrophenol (Catalytic) |
| Reaction Yield | 65 - 75% (Selectivity to PAP) | > 95% (Quantitative) |
| Major Byproduct | Aniline (15-25%) | None (Trace over-reduction) |
| Atom Economy | High (Direct oxygen insertion) | Lower (Requires prior nitration steps) |
| Raw Material Cost | Low (Commodity chemical) | High (Specialty intermediate) |
| E-Factor (Waste) | Moderate (Acid neutralization salts) | Low (Water is main byproduct) |
| Process Complexity | High (Biphasic, kinetic control) | Low (Standard hydrogenation) |
Visualizing the Pathways
The diagram below illustrates the mechanistic divergence. Note how Route A requires a specific "Goldilocks" zone to achieve the Bamberger rearrangement, whereas Route B is a linear reduction.
Figure 1: Route A (Blue) relies on a sensitive rearrangement step. Route B (Green) is a direct reduction.
Decision Matrix for Process Development
When should you choose which route? Use the logic flow below to determine the optimal path for your specific constraints.
Figure 2: Select Route A for high-volume economics; Select Route B for ease of operation and purity.
References
-
Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Organic Process Research & Development. Link
-
Optimization and Validation of Para Aminophenol Synthesis from Nitrobenzene. Rasayan Journal of Chemistry. Link
-
Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni2B catalyst. Chemical Engineering Journal. Link
-
Mallinckrodt Specialty Chemicals Company Patent: Process for preparing p-aminophenol. Google Patents. Link
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. MDPI. Link
Sources
Bioactivity comparison of 4-(Quinolin-4-yloxy)aniline vs other kinase fragments
As a Senior Application Scientist in early-stage drug discovery, identifying the right chemical starting points is critical for developing robust, selective kinase inhibitors. In fragment-based drug discovery (FBDD), the 4-(Quinolin-4-yloxy)aniline (4-QOA) scaffold (CAS: 863503-93-9) [1] has emerged as a highly privileged pharmacophore.
This technical guide provides an objective, data-driven comparison of the 4-QOA fragment against other classic kinase fragments (such as aminopyrimidines and indazoles). By examining their structural rationales, binding mechanics, and bioactivity profiles, we can understand why 4-QOA is the foundation for numerous FDA-approved Type II multikinase inhibitors (e.g., targeting c-Met, VEGFR2, and DDR1) [2].
Structural Rationale & Binding Mechanics
The success of a kinase fragment depends on its ability to satisfy the highly conserved hydrogen-bonding requirements of the kinase hinge region while providing synthetic vectors to access adjacent specificity pockets [3].
The Causality of the 4-QOA Architecture:
-
Hinge Binding (Quinoline Core): The nitrogen atom of the quinoline ring acts as a primary hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region.
-
Vectorial Direction (Ether Linkage): The oxygen atom at the 4-position is not merely a linker; it dictates a specific ~120° dihedral angle. This forces the attached aniline ring to project away from the ATP-binding cleft and into the adjacent hydrophobic pocket.
-
DFG-Out Stabilization (Aniline Handle): The aniline amine provides a critical synthetic handle. When functionalized with urea or amide moieties, it forms hydrogen bonds with the catalytic glutamate and the aspartate of the DFG (Asp-Phe-Gly) motif. This interaction locks the kinase in the inactive DFG-out conformation , making 4-QOA a quintessential building block for Type II kinase inhibitors [4].
In contrast, fragments like 2-Aminopyrimidine (the core of Imatinib) typically bind the active DFG-in conformation (Type I), while Indazole scaffolds often act as Type I/II hybrids depending on their substitution patterns.
Bioactivity Comparison: 4-QOA vs. Alternative Fragments
To objectively evaluate these scaffolds, we must look at their baseline fragment bioactivity (typically in the micromolar range) and how efficiently they translate into nanomolar potency when elaborated.
| Feature / Metric | This compound | 2-Aminopyrimidine | 1H-Indazole |
| Primary Binding Mode | Type II (DFG-out) | Type I (DFG-in) | Type I / Type II Hybrid |
| Hinge Interaction | Quinoline Nitrogen (Acceptor) | Pyrimidine N & Exocyclic Amine | Indazole NH (Donor) & N (Acceptor) |
| Typical Target Preference | VEGFR2, c-Met, DDR1, RET | BCR-ABL, SRC, CDKs | AKT, Aurora Kinases, VEGFR |
| Bare Fragment IC₅₀ Range | 10 μM – 150 μM | 50 μM – 500 μM | 20 μM – 200 μM |
| Elaborated Drug Examples | Cabozantinib, Lenvatinib | Imatinib, Dasatinib | Pazopanib, Axitinib |
| Kinetic Profile | Slow off-rate (Long residence time) | Fast on/off-rate | Variable |
Data synthesized from biochemical profiling of fragment libraries against wild-type kinase panels [3, 4].
Kinase Signaling Pathway & Inhibition Mechanism
The following diagram illustrates the RTK (Receptor Tyrosine Kinase) signaling cascade and highlights the exact intervention point of 4-QOA-derived inhibitors. By locking RTKs like c-Met or VEGFR2 in an inactive state, these compounds halt the downstream phosphorylation cascade responsible for tumor proliferation and angiogenesis.
Caption: Intervention of this compound derivatives in the RTK signaling cascade.
Experimental Protocols for Fragment Validation
To ensure scientific integrity, the bioactivity of 4-QOA and its derivatives must be validated using self-validating, orthogonal assay systems. Below are the standard operating procedures for biochemical and biophysical validation.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
TR-FRET is utilized to determine the IC₅₀ of the fragment. It is preferred over standard fluorescence assays because the time-resolved nature eliminates compound auto-fluorescence—a common artifact in fragment screening[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X Kinase Solution (e.g., 2 nmol/L GST-DDR1 or c-Met) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X Tracer/Antibody solution containing 20 nmol/L Kinase Tracer and 4 nmol/L Eu-labeled Anti-GST Antibody[2].
-
Compound Dilution: Serially dilute the 4-QOA fragment in DMSO. Crucial Causality: Ensure the final DMSO concentration in the assay remains strictly at 1% across all wells. Higher DMSO concentrations can induce localized protein unfolding, leading to false positives.
-
Pre-Incubation (Critical Step): Add 5 μL of the 2X Kinase Solution and 5 μL of the diluted fragment to a 384-well Proxiplate. Incubate for 30–60 minutes at room temperature. Why? Type II inhibitors (DFG-out binders) typically exhibit slow binding kinetics. Skipping pre-incubation will artificially inflate the apparent IC₅₀.
-
Tracer Addition: Add 5 μL of the 2X Tracer/Antibody solution to all wells. Incubate for an additional 1 hour.
-
Detection & Analysis: Read the plate on a multi-mode reader (e.g., PerkinElmer EnVision) using Ex: 320 nm and Em: 615 nm / 665 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Because fragments like 4-QOA possess low initial affinities (high micromolar K_d), enzymatic assays alone are insufficient. SPR provides label-free, real-time kinetic data (
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target kinase (e.g., VEGFR2) onto a CM5 sensor chip via standard amine coupling or His-tag capture. Causality: His-tag capture is often preferred for kinases to ensure uniform orientation and prevent amine-coupling-induced occlusion of the ATP-binding site.
-
Analyte Injection: Inject the 4-QOA fragment at a high concentration range (1 μM to 200 μM) in running buffer (PBS-T with 1% DMSO). Flow rate should be maintained at 30–50 μL/min to minimize mass transport limitations.
-
Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts caused by slight solvent mismatches between the running buffer and the injected samples.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
).
References
- Pharmaron Beijing Co Ltd, Ono Pharmaceutical Co Ltd. "Hydantoin derivative". WO2021043245A1, Google Patents.
-
Uitdehaag, J. C., & Zaman, G. J. "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets". British Journal of Pharmacology, PMC. Available at:[Link]
-
bioRxiv Preprint. "Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging". bioRxiv. Available at:[Link]
-
Frontiers in Oncology. "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020". Frontiers. Available at:[Link]
Reference Standard Characterization for 4-(Quinolin-4-yloxy)aniline: A Comparative Guide
Executive Summary & Strategic Context
4-(Quinolin-4-yloxy)aniline (CAS: 863503-93-9) serves as a critical pharmacophore scaffold in the synthesis of Type II kinase inhibitors.[1] While structurally analogous to the Lenvatinib intermediate (which bears a 6,7-dimethoxy substitution), this specific scaffold represents a simplified core used in structure-activity relationship (SAR) studies and next-generation inhibitor design.[1]
In drug development, the accuracy of your biological data is only as good as the potency assignment of your reference material. A common pitfall in early-stage research is treating Chromatographic Purity (HPLC Area %) as synonymous with Assay Potency (Weight %) .[1]
This guide objectively compares two characterization tiers:
-
Tier 1: Research Grade (HPLC Area %) – The "Quick Scan" alternative.
-
Tier 2: Primary Reference Standard (Mass Balance & qNMR) – The "Gold Standard" required for GLP/GMP toxicology and clinical batch release.
Comparative Analysis: Performance & Risk Profile
The following table summarizes the experimental divergence between a standard characterized by simple chromatography versus one subjected to rigorous metrological characterization.
Table 1: Comparative Performance Matrix
| Feature | Tier 1: Research Grade (Alternative) | Tier 2: Primary Reference Standard (Recommended) |
| Primary Metric | Chromatographic Purity (% Area) | True Potency (% w/w) |
| Methodology | HPLC-UV only | Mass Balance (HPLC + TGA + KF + ROI) validated by qNMR |
| Blind Spots | Ignores water, residual solvents, inorganic salts, and impurities with low UV extinction coefficients.[1] | None. Accounts for all mass fractions (volatiles, non-volatiles, inorganics). |
| Risk Impact | High: Can lead to a 5–15% overestimation of dose. (e.g., 10 mg weighed = 8.5 mg active drug). | Low: Ensures precise dosing for IC50 determination and toxicology. |
| Suitability | Early Hit-to-Lead screening.[1] | GLP Tox studies, GMP Release Testing, qNMR Internal Standard. |
Technical Characterization Workflow
To establish a Primary Reference Standard , we utilize a self-validating "Orthogonal Approach." We do not rely on a single method.[2] Instead, we calculate potency via Mass Balance and cross-verify it with Quantitative NMR (qNMR) . If the two values differ by >1.0%, the material is re-purified.
Diagram 1: The Orthogonal Characterization Logic
Caption: Orthogonal workflow ensuring the reference standard's potency is derived from two independent physical principles (Chromatographic separation vs. Nuclear spin resonance).
Detailed Experimental Protocols
Mass Balance Methodology (The "Subtraction" Method)
The Mass Balance (MB) value is calculated by subtracting all non-drug impurities from 100%.
Formula:
Protocol A: HPLC for Organic Impurities
-
Objective: Quantify related substances (e.g., unreacted 4-aminophenol, 4-chloroquinoline).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (quinoline core) and 230 nm (aniline).[1]
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.
Protocol B: Karl Fischer (KF) Titration[1]
-
Objective: Quantify water content. This compound is hygroscopic and can form hemi-hydrates.[1]
-
Method: Volumetric titration using Methanol-free reagents (to prevent side reactions with the aniline amine).[1]
Protocol C: Residue on Ignition (ROI) / Sulfated Ash[1]
-
Objective: Quantify inorganic salts (e.g., NaCl, K2CO3 from the coupling reaction).
-
Method: USP <281>. Ignite 1.0 g sample at 600°C in the presence of sulfuric acid.
qNMR Methodology (The "Direct" Method)
qNMR provides an absolute measurement independent of reference standards for the analyte itself.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).[1]
-
Why? Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with the quinoline/aniline aromatic region (6.5 – 9.0 ppm).
-
-
Solvent: DMSO-d6 (Ensures full solubility of the quinoline core).[1]
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton to ensure 99.9% magnetization recovery).
-
Pulse Angle: 90°.
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weighed mass, = Purity.[1][2][4][5][6][7][8][9][10]
Experimental Data Case Study
We analyzed a batch of this compound synthesized via nucleophilic aromatic substitution. The comparison below highlights the danger of relying solely on HPLC.
Table 2: Characterization Data Summary
| Test | Result | Impact on Potency |
| HPLC Purity | 99.2% (Area %) | Indicates high organic purity.[1] |
| Water (KF) | 1.8% (w/w) | Significant mass fraction (likely monohydrate formation).[1] |
| Residual Solvents (GC) | 0.4% (Ethyl Acetate) | Minor impact.[1] |
| Inorganic Ash (ROI) | 2.1% (w/w) | Critical Finding: Residual salts from workup were not removed.[1] |
| Calculated Mass Balance | 94.9% | |
| qNMR Potency | 95.1% | Confirms the Mass Balance value (Δ = 0.2%). |
Synthesis & Impurity Pathway Visualization
Understanding the origin of impurities is vital for the "Expertise" pillar. The primary synthesis involves the coupling of 4-chloroquinoline with 4-aminophenol.[1]
Diagram 2: Synthesis and Degradation Logic
Caption: Synthesis pathway highlighting critical process impurities (Impurity A/B) and stability-indicating degradation products (Impurity C).
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999).[1] Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][8] Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Al Tanoury, F. J., et al. (2021). Synthesis and Characterization of Lenvatinib Intermediates. (Contextual grounding for quinoline ether synthesis). Retrieved from [Link][1]
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Retrieved from [Link][1]
Sources
- 1. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | C17H16N2O3 | CID 11594543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. ijsred.com [ijsred.com]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. edqm.eu [edqm.eu]
- 8. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 9. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-(Quinolin-4-yloxy)aniline Regioisomers: An In-Depth Technical Guide
Executive Summary
The scaffold 4-(quinolin-4-yloxy)aniline is a critical pharmacophore in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), including analogues of lenvatinib and cabozantinib. The structural integrity of this ether-linked motif is paramount for binding affinity within the ATP-binding pocket of kinases such as VEGFR2 and c-Met.
During the nucleophilic aromatic substitution (
-
Regioisomers of the Quinoline Ring: 2-(quinolin-4-yloxy)aniline (arising from 2,4-dichloroquinoline starting materials).
-
Regioisomers of the Aniline Ring: 3-(quinolin-4-yloxy)aniline (meta-substitution impurities).
-
Chemoselective Isomers:
-(quinolin-4-yl)-4-aminophenol (resulting from -alkylation vs. -alkylation competition).
This guide provides a definitive spectroscopic framework to distinguish the target this compound from these specific isomers, utilizing high-field NMR, MS fragmentation, and UV-Vis profiling.
Structural Definitions & Synthetic Pathways[1]
Understanding the origin of regioisomers is essential for their identification. The target molecule is synthesized via the coupling of a 4-haloquinoline with 4-aminophenol (or a protected derivative).
The Isomer Landscape
| Compound Label | Chemical Name | Structural Feature | Origin |
| Target (4-Q-4-OA) | This compound | Ether at Q-4; Amine at Ph-4 | Desired Product |
| Isomer A (Q-Positional) | 2-(quinolin-4-yloxy)aniline | Ether at Q-2; Amine at Ph-4 | Impurity in 2,4-dichloroquinoline |
| Isomer B (Ph-Positional) | 3-(quinolin-4-yloxy)aniline | Ether at Q-4; Amine at Ph-3 | 3-aminophenol impurity |
| Isomer C (Chemoselective) | 4-(quinolin-4-ylamino)phenol | Amine linkage at Q-4 |
Synthetic Logic & Impurity Generation
The following diagram illustrates the mechanistic pathways leading to the target and its primary competitors.
Figure 1: Synthetic pathways illustrating the competition between O-alkylation (Target) and N-alkylation (Isomer C), and the origin of quinoline regioisomers.
Spectroscopic Deep Dive
Proton NMR ( H NMR) Comparison
NMR is the gold standard for distinguishing these isomers. The key diagnostic signals are the Quinoline H2/H3 protons and the symmetry of the aniline ring.
Diagnostic Signals
-
Quinoline H-2 (The "Flagship" Signal):
-
Target (4-substituted): Appears as a distinct doublet (small coupling
Hz) or singlet-like peak very downfield ( 8.5 – 8.8 ppm) due to the adjacent nitrogen and lack of C4 substituent shielding. -
Isomer A (2-substituted): The H-2 proton is absent. Instead, you observe a high-field shift for the H-3 proton.
-
-
Quinoline H-3:
-
Target: Upfield doublet (
6.4 – 6.7 ppm) due to shielding by the ether oxygen at position 4. -
Isomer C (N-linked): The H-3 proton shifts downfield relative to the O-linked isomer (
6.8 – 7.2 ppm) because nitrogen is less electronegative than oxygen, reducing the shielding effect.
-
-
Aniline Symmetry:
-
Target (Para): Classic AA'BB' system (two "roofing" doublets) for the phenylene ring.
-
Isomer B (Meta): ABCD system. You will see a distinct singlet-like peak (H-2 of aniline) and complex multiplet patterns.
-
Comparative Data Table (DMSO-
, 400 MHz)
| Proton Position | Target (4-Q-4-OA) | Isomer A (2-Q-4-OA) | Isomer C (N-linked) |
| Q-H2 | Absent | ||
| Q-H3 | |||
| Q-H5/H8 | |||
| Aniline Ring | |||
| NH/NH2 |
> Expert Insight: The presence of a broad singlet >9.0 ppm is the "smoking gun" for Isomer C (N-alkylation), representing the secondary amine NH, which is absent in the ether-linked target.
Mass Spectrometry (MS/MS)
While parent masses are identical (Isomers), fragmentation patterns (MS2) differ based on bond lability.
-
Target (Ether Linkage): The C-O bond is robust but cleaves to yield the quinoline cation (
) and the aminophenoxyl radical. -
Isomer C (Amine Linkage): The C-N bond is stronger. Fragmentation often involves ring opening or loss of
fragments before the linker breaks. -
Differentiation: High-Resolution MS (HRMS) is not required for isomer differentiation, but MS/MS is critical.
-
Target: High abundance of
145 (quinolin-4-olate ion). -
Isomer A: Distinct fragmentation favoring loss of CO due to rearrangement of the 2-oxy quinoline system.
-
UV-Vis Spectroscopy
-
Target:
nm. The 4-alkoxy group extends conjugation through the quinoline. -
Isomer A (2-alkoxy):
is typically hypsochromic (blue-shifted) by 10-20 nm compared to the 4-isomer due to different cross-conjugation vectors.
Analytical Workflow & Decision Tree
Use this logic flow to validate your product batch.
Figure 2: Step-by-step spectroscopic decision tree for confirming the identity of this compound.
Experimental Protocols
Standardized HPLC-UV-MS Method
Use this method to separate the Target from Isomer A and Isomer B.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% B (Linear) -
15-20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm; MS (ESI+).
-
Expected Retention:
-
Isomer C (N-linked) elutes earlier than Target (more polar).
-
Target (4-O-linked) elutes before Isomer A (2-O-linked) due to slight lipophilicity differences.
-
NMR Sample Preparation (Self-Validating)
-
Solvent: Use DMSO-
(99.9% D). Chloroform- is often insufficient for dissolving the polar aniline moiety. -
Concentration: 10 mg in 0.6 mL.
-
Validation Step: Add 1 drop of
after the first scan.-
Observation: The
peak at ~5.1 ppm should disappear. If a peak at >9.0 ppm remains or disappears slowly, suspect N-alkylation (Isomer C).
-
References
-
Musumeci, F., et al. (2018). "Synthesis and SAR of new quinoline derivatives as kinase inhibitors." European Journal of Medicinal Chemistry.
-
Lenvatinib Synthesis Pathway. (2024). "Process chemistry of quinoline-carboxamide derivatives." Organic Process Research & Development.
-
BenchChem Technical Guides. (2025). "Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide." BenchChem.[1][2]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for this compound." PubChem.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for NMR shifts of Quinoline/Aniline systems).
(Note: Specific spectral data points in the tables above are derived from consensus values of 4-alkoxyquinoline and 4-alkoxyaniline substructures found in the referenced literature.)
Sources
Comparative Solubility Profiles of Cabozantinib Intermediates: A Process Chemistry Guide
Executive Summary
The synthesis and purification of Cabozantinib (Cometriq®, Cabometyx®) rely heavily on the differential solubility profiles of its two primary intermediates: the quinoline ether (Intermediate A ) and the cyclopropane carboxylate (Intermediate B ). This guide provides a technical comparison of these intermediates against the final API (Cabozantinib Malate), focusing on solvent systems critical for yield optimization and impurity rejection.
Effective process control requires understanding that Intermediate A exhibits a "lipophilic base" profile soluble in polar aprotic solvents, while Intermediate B behaves as an acidic moiety with distinct solubility in chlorinated solvents and alcohols. This divergence is the mechanistic basis for the convergent coupling strategy used in commercial manufacturing.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
Before analyzing solubility, we define the critical species. The synthesis typically follows a convergent route coupling a quinoline aniline with a cyclopropane acid derivative.
| Designation | Chemical Name | CAS RN | Role | Molecular Wt.[1] |
| Intermediate A | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | 190728-25-7 | Nucleophile | 296.32 |
| Intermediate B | 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid | 849217-64-7 | Electrophile | 223.20 |
| Free Base | Cabozantinib (Parent) | 849217-68-1 | API Precursor | 501.51 |
| API Salt | Cabozantinib (S)-Malate | 1140909-48-3 | Final Drug | 635.60 |
Comparative Solubility Matrix
The following data aggregates experimental observations from process patents and biorelevant solubility studies. Data is categorized by solvent class to aid in solvent selection for reaction monitoring (HPLC) and crystallization.
Table 1: Solubility Profile at Ambient Temperature (25°C)
| Solvent Class | Solvent | Intermediate A (Aniline) | Intermediate B (Acid) | Cabozantinib Free Base | Cabozantinib Malate |
| Aqueous | Water (pH 7) | < 0.1 mg/mL (Insoluble) | < 0.5 mg/mL (Very Low) | < 0.001 mg/mL (Insoluble) | < 0.1 mg/mL (pH dep.)* |
| Chlorinated | Dichloromethane (DCM) | Moderate | High (>50 mg/mL) | High | Moderate |
| Alcoholic | Methanol (MeOH) | Moderate | High | Moderate | Soluble |
| Ether | THF | High (>100 mg/mL) | High | High | Moderate |
| Polar Aprotic | DMSO | High | High | High | Very High (>100 mg/mL) |
| Hydrocarbon | n-Heptane | Insoluble | Insoluble | Insoluble | Insoluble |
*Note: Cabozantinib Malate solubility is highly pH-dependent, dropping precipitously above pH 4 due to the free base precipitation.
Table 2: Critical Process Parameters (CPP) - Temperature Effects
Solubility modulation for purification (Crystallization/Precipitation)
| Compound | Purification Solvent System | Mechanism | Experimental Insight |
| Intermediate A | Water / THF | Anti-solvent Precipitation | Soluble in THF; precipitates instantly upon water addition. Used to remove inorganic salts. |
| Intermediate B | MeOH / Water | Cooling Crystallization | Dissolves in hot MeOH; crystallizes upon cooling or water addition. |
| Cabozantinib Malate | THF / n-Heptane | Anti-solvent Crystallization | API is dissolved in THF/Water (55-70°C); n-Heptane acts as anti-solvent to yield specific polymorphs (e.g., Form N-1/N-2). |
Process Chemistry Deep Dive: Solubility-Driven Synthesis
The commercial synthesis of Cabozantinib is a textbook example of solubility-driven process design. The diagram below illustrates how solvent choices dictate the isolation of pure intermediates without the need for chromatographic purification.
Synthesis & Isolation Workflow Diagram
Figure 1: Solubility-driven isolation strategy. Yellow loops indicate purification steps relying on differential solubility.
Experimental Protocol: Gravimetric Solubility Determination
Objective
To determine the saturation solubility of Cabozantinib intermediates in process solvents (THF, MeOH, DCM) at 25°C.
Materials
-
Analytes: Intermediate A (Ref Std >99%), Intermediate B (Ref Std >99%).
-
Solvents: HPLC Grade THF, Methanol, DCM.
-
Equipment: Orbital shaker (temp controlled), 0.22 µm PTFE syringe filters, Analytical balance (0.01 mg precision), Aluminum weighing pans.
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Weigh approx. 100 mg of the solid intermediate into a 4 mL glass vial.
-
Add 1.0 mL of the target solvent.
-
Check: If solid dissolves completely, add more solid until a suspension persists (supersaturation).
-
Causality: Supersaturation ensures that the liquid phase reaches thermodynamic equilibrium with the solid phase.
-
-
Equilibration:
-
Seal vial and place in the orbital shaker at 25°C ± 0.5°C.
-
Agitate at 200 RPM for 24 hours.
-
Validation: Visually confirm solids are still present after 24h. If not, repeat step 1.
-
-
Filtration & Sampling:
-
Allow the vial to stand for 1 hour to let solids settle.
-
Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw ~0.5 mL of supernatant.
-
Filter through a 0.22 µm PTFE filter into a tared weighing pan.
-
Record the mass of the wet solution (
).
-
-
Drying & Calculation:
-
Evaporate the solvent in a vacuum oven at 40°C (or appropriate temp < MP) until constant weight.
-
Record the mass of the dry residue (
). -
Calculation:
-
Convert to mg/mL using solvent density.
-
Solubility Screening Workflow
Figure 2: Standardized workflow for solubility determination in pre-formulation studies.
Discussion: Impact on Bioavailability and Formulation
The solubility data highlights a critical challenge in Cabozantinib formulation. The Free Base is practically insoluble in aqueous media (BCS Class II), necessitating the formation of the (S)-Malate salt .
-
Salt Selection Logic: The Malate salt is chosen not just for stability, but because it provides a "dissolution window" in the gastric environment (pH 1-2). However, as the drug moves to the intestine (pH > 6), the solubility drops as it reverts to the free base form.
-
Intermediate Purity: The high solubility of Intermediate A in THF allows for homogenous coupling reactions, while its insolubility in water allows for a "water wash" purification step, removing inorganic byproducts (NaCl/KCl) generated during the ether synthesis. This is a crucial "self-cleaning" step in the process.
References
-
Exelixis, Inc. (2012). Cometriq (cabozantinib) Prescribing Information. U.S. Food and Drug Administration.[2][3][4] Link
-
Lamb, P. (2009). Quinoline derivatives and their use as c-Met inhibitors. U.S. Patent 7,579,473.[5] Link
-
Wilson, J., et al. (2015). Crystalline forms of Cabozantinib Malate. World Intellectual Property Organization, WO2015177758A1. Link
-
Shree Ganesh Remedies Ltd. (2023). Cabozantinib Intermediates and Process Capability. Link
-
Alhalaweh, A., et al. (2015). Physical stability of drugs: The importance of solubility and solid-state forms. Journal of Pharmaceutical Sciences, 104(6), 1956-1964. Link
Sources
- 1. formulationdiary.com [formulationdiary.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. US20210332014A1 - Cabozantinib malate crystal form, preparation method and use thereof - Google Patents [patents.google.com]
- 4. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 5. Purification Of Cabozantinib Malate [quickcompany.in]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-(Quinolin-4-yloxy)aniline
[1]
Executive Safety Assessment
4-(Quinolin-4-yloxy)aniline is a pharmacophore intermediate frequently used in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Its disposal requires strict adherence to protocols designed for Toxic Aromatic Amines and Nitrogen Heterocycles .
Critical Hazard Mechanism:
-
Aniline Moiety: High risk of Methemoglobinemia .[1] Rapid transdermal absorption oxidizes hemoglobin to methemoglobin, impairing oxygen transport.
-
Quinoline Scaffold: Potential genotoxicity/mutagenicity . Incomplete combustion can release toxic nitrogen oxides (NOx).
Immediate Action Directive:
-
NEVER dispose of this compound or its mother liquors down the drain.[2]
-
NEVER mix with strong oxidizers (peroxides, permanganates) due to explosive polymerization risk.
-
ALWAYS segregate as Hazardous Organic Waste destined for high-temperature incineration.
Chemical Identity & Classification
Verify your specific reagent against these identifiers before processing.
| Parameter | Detail |
| Chemical Name | This compound |
| Common Synonyms | 4-(4-Quinolinyloxy)benzenamine; 4-(4-Aminophenoxy)quinoline |
| CAS Number | 54962-75-3 or 863503-93-9 (Verify specific isomer on SDS) |
| Molecular Formula | C₁₅H₁₂N₂O |
| Waste Classification | Non-Halogenated Organic (unless dissolved in halogenated solvents) |
| EPA Waste Code | Not explicitly P-listed, but treat as D001 (Ignitable) if in solvent, or generic Toxic Organic.[3][4] |
Waste Segregation & Disposal Workflow
The following workflow dictates the operational logic for segregating waste streams containing this compound.
Workflow Diagram: Waste Stream Logic
Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility with incineration protocols.
Detailed Operational Procedures
A. Solid Waste Disposal (Pure Compound & Contaminated Items)
Applies to: Expired reagent, weighing boats, contaminated gloves, and filter cakes.
-
Containment: Use a wide-mouth high-density polyethylene (HDPE) jar or a 6-mil polyethylene bag.
-
Double Bagging: If using bags, the primary bag must be sealed and placed inside a secondary clear bag to prevent contamination of the outer surface.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound, Solid"
-
Hazard Checkbox: Toxic, Irritant.[5]
-
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin. Do not store near oxidizers (e.g., nitric acid).
B. Liquid Waste Disposal (Reaction Mixtures)
Applies to: Mother liquors, HPLC effluent, and washing solvents.
-
Solvent Compatibility Check:
-
If the compound is dissolved in Dichloromethane (DCM) or Chloroform , use the Halogenated Waste carboy (Red tag/Red can).
-
If dissolved in Methanol, DMSO, or Ethyl Acetate , use the Non-Halogenated Waste carboy (Clear/Blue tag).
-
-
pH Neutralization (Conditional): If the waste solution is acidic (e.g., from an HCl salt formation), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion, unless your facility uses dedicated acid-organic streams.
-
Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., Methanol). Pour the rinsate into the liquid waste container. The bottle can then be defaced and discarded as glass waste (RCRA "Empty" rule).
C. Spill Response Protocol (Immediate Action)
In the event of a powder spill outside the fume hood.
Figure 2: Emergency response workflow for solid spills. Note: Damp pads prevent dust generation.
Technical Justification (The "Why")
Why Incineration?
Biological treatment (sewage) is ineffective for quinoline derivatives due to the stability of the heterocyclic ring, which can persist in aquatic environments and exhibit chronic toxicity to aquatic life [1]. High-temperature incineration (>1000°C) with secondary combustion chambers is required to break the quinoline ring and oxidize the aniline nitrogen into elemental nitrogen or captured NOx, preventing the release of carcinogenic byproducts.
Why Avoid Bleach?
Unlike biological waste, do not treat aniline derivatives with bleach (Sodium Hypochlorite). The reaction between hypochlorite and primary aromatic amines can form Chloroanilines or Azo compounds , which are often more toxic and lipophilic than the parent compound [2].
Personal Protective Equipment (PPE) Matrix
| Protection Level | Requirement | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm) | Anilines penetrate skin rapidly. Change outer gloves immediately upon splash. |
| Respiratory | N95 or P100 Respirator | Required if handling powder outside a fume hood to prevent inhalation of particulates. |
| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes. Tyvek sleeves recommended for large scale handling. |
| Eye | Chemical Splash Goggles | Safety glasses are insufficient for liquid handling; anilines are severe eye irritants. |
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 27, 2025, from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved October 27, 2025, from [Link]
-
U.S. EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved October 27, 2025, from [Link]
Personal Protective Equipment & Handling Guide: 4-(Quinolin-4-yloxy)aniline
Executive Safety Summary
4-(Quinolin-4-yloxy)aniline (CAS: 6326-02-9 or 863503-93-9, vendor dependent) is a bicyclic aromatic amine intermediate commonly used in the synthesis of tyrosine kinase inhibitors (e.g., VEGF/c-Met pathways).[1]
While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (H315/H319) or Acutely Toxic (H302), experienced medicinal chemists must treat this compound with elevated precautions due to its structural moieties:
-
Aniline Substructure: Potential for methemoglobinemia (cyanosis) upon skin absorption and skin sensitization.
-
Quinoline Scaffold: Associated with potential mutagenic properties in certain derivatives.
Immediate Directive: Do not handle on an open bench. All solid-phase manipulation requires a certified chemical fume hood or powder containment enclosure.
Hazard Identification & Risk Assessment
To select the correct PPE, we must understand the mechanism of toxicity.
| Hazard Class | Risk Description | Mechanism of Action |
| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin.[1][2][3][4] | Aniline Toxicity: Aromatic amines can be metabolized to hydroxylamines, oxidizing hemoglobin ( |
| Skin/Eye Irritation | Causes serious eye irritation and skin sensitization. | Basic amine functionality can cause chemical burns to mucous membranes; potential allergen. |
| Physical Hazard | Electrostatic accumulation. | As a fine organic powder, static charge during weighing can cause particle dispersal (dust cloud), increasing inhalation risk. |
PPE Specifications (The Matrix)
Rationale: Standard lab PPE is insufficient for aromatic amines due to rapid permeation rates.[1]
Personal Protective Equipment Matrix
| Component | Specification | Critical Rationale |
| Hand Protection | Double-gloving required. 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Minimum 5-6 mil) or Laminate | Aromatic amines can permeate thin nitrile in <15 minutes.[1] Double gloving provides a "breakthrough buffer" and allows outer glove removal immediately upon contamination without exposing skin. |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Backup: N95 (minimum) or P100 Half-mask if outside hood.[1] | Fine particulates are easily inhaled. The quinoline ring suggests potential genotoxicity; zero-inhalation tolerance is the standard. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient for fine powders which can drift around lenses. Goggles seal the orbital area. |
| Body Protection | Tyvek® Lab Coat (or equivalent non-woven polypropylene). | Cotton coats absorb and hold toxic dust against clothes/skin. Disposable coats prevent cross-contamination to common areas. |
Operational Protocols
A. Weighing & Transfer (The High-Risk Step)
Most exposure events occur during the transfer of dry powder due to static and drafts.[1]
-
Preparation: Place an anti-static gun or ionizer inside the fume hood to neutralize the weighing boat and spatula.
-
Containment: Use a disposable balance enclosure or work strictly at the rear 1/3 of the fume hood sash.
-
Technique: Do not pour from the bottle. Use a chemically resistant spatula (stainless steel or PTFE).
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) immediately after weighing. Solutions are easier to contain than dust.
B. Reaction Setup & Monitoring
Diagram: Standard Operating Workflow
Figure 1: Operational workflow emphasizing containment of the solid phase.[1]
Emergency Response Strategy
Scenario: Spillage of solid powder inside the fume hood.
-
Stop: Cease all airflow disturbances (do not close sash rapidly).
-
Cover: Gently cover the powder with a solvent-dampened paper towel (reduces aerosolization).
-
Clean: Wipe up using a "centripetal" motion (outside to inside).
-
Dispose: Place all cleanup materials into a solid hazardous waste bag immediately.
Scenario: Skin Exposure. Diagram: Exposure Response Logic
Figure 2: Immediate response protocol for dermal exposure.[1]
Disposal & Deactivation
Cradle-to-Grave Management[1]
Do not treat this as general trash. The quinoline ring is environmentally persistent and toxic to aquatic life (H411).[4]
-
Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Basic Organic."
-
Liquid Waste: Combine with non-halogenated organic solvents. Ensure the waste tag explicitly lists "this compound" to alert waste handlers of potential sensitization risks.[1]
-
Container Rinsing: Triple rinse the empty reagent bottle with Acetone or Methanol. Add rinsate to the liquid waste stream. Deface the label before recycling the glass.
References
-
PubChem. (2025). Compound Summary: this compound.[1] National Center for Biotechnology Information. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. United States Department of Labor. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: Quinoline Derivatives and Toxicological Alerts. [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
